Technical Documentation Center

2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid
  • CAS: 1381944-79-1

Core Science & Biosynthesis

Foundational

synthesis pathway for 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid Abstract This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 2-Fluoro-5'-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid

Abstract

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid. Biphenyl derivatives are crucial structural motifs in medicinal chemistry and materials science, serving as foundational scaffolds for a wide array of functional molecules, from pharmaceuticals to organic light-emitting diodes (OLEDs).[1] The target molecule, with its specific arrangement of fluoro, methoxy, and dicarboxylic acid functionalities, represents a valuable, highly functionalized building block for further chemical exploration. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform the synthetic route. The proposed pathway is designed for efficiency and reliability, centered around a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. Detailed, step-by-step protocols are provided for each key transformation, ensuring the guide's practical utility for researchers and drug development professionals.

Strategic Analysis: A Retrosynthetic Approach

The architecture of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid invites a retrosynthetic analysis centered on the formation of the biaryl C-C bond. Two primary strategies are considered for this disconnection: the Ullmann coupling and the Suzuki-Miyaura coupling.

  • Ullmann Coupling: This classic reaction involves the copper-mediated coupling of two aryl halides.[2] While foundational, it often requires harsh conditions (high temperatures) and can have limited tolerance for sensitive functional groups, posing a risk to the ester or carboxylic acid moieties in our target's precursors.[3]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid is one of the most versatile and widely used methods for biaryl synthesis.[4] Its key advantages include mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of catalysts, ligands, and boronic acid reagents.[5][6]

Given these considerations, the Suzuki-Miyaura coupling presents the most strategic and reliable approach. The disconnection can be conceptualized in two ways, as illustrated below.

G cluster_target Target Molecule cluster_disconnect Retrosynthetic Disconnection (Suzuki Coupling) cluster_routes Possible Precursor Pairs cluster_routeA Route A cluster_routeB Route B Target 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid Disconnect C-C Bond Break Target->Disconnect A1 Fragment A: (2-Fluorophenyl)boronic acid (Commercially Available) Disconnect->A1 B1 Fragment B: Halogenated 4-methoxyphthalate derivative Disconnect->B1 A2 Fragment A: 2-Fluoro-halobenzene Disconnect->A2 B2 Fragment B: (5-Methoxy-3,4-dicarboxyphenyl)boronic acid Disconnect->B2 Conclusion Strategic Choice: Route A is selected due to the commercial availability of Fragment A and the more straightforward synthesis of the halogenated Fragment B.

Figure 1: Retrosynthetic analysis of the target molecule.

Route A is strategically superior. (2-Fluorophenyl)boronic acid is a readily available commodity chemical. The primary synthetic challenge is therefore reduced to the preparation of a suitably halogenated and functionalized benzene ring—specifically, a diester derivative of 4-bromo-5-methoxyphthalic acid. This approach compartmentalizes the synthetic effort efficiently.

The Forward Synthesis Pathway

The proposed synthesis is a three-stage process: (1) Synthesis of the key aryl bromide intermediate, (2) Palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biphenyl core, and (3) Saponification of the ester groups to yield the final dicarboxylic acid.

G Start 3,4-Dimethylanisole Step1_label Step 1a: Bromination Start->Step1_label Intermediate1 5-Bromo-3,4-dimethylanisole Step1b_label Step 1b: Oxidation Intermediate1->Step1b_label Intermediate2 4-Bromo-5-methoxyphthalic acid Step1c_label Step 1c: Esterification Intermediate2->Step1c_label Intermediate3 Dimethyl 4-bromo-5-methoxyphthalate Step2_label Step 2: Suzuki Coupling Intermediate3->Step2_label BoronicAcid (2-Fluorophenyl)boronic acid BoronicAcid->Step2_label CoupledProduct Dimethyl 2'-Fluoro-5-methoxy- biphenyl-3,4-dicarboxylate Step3_label Step 3: Saponification CoupledProduct->Step3_label FinalProduct 2-Fluoro-5'-methoxybiphenyl- 3',4-dicarboxylic acid Step1_label->Intermediate1 Step1b_label->Intermediate2 Step1c_label->Intermediate3 Step2_label->CoupledProduct Step3_label->FinalProduct

Figure 2: Overall forward synthesis pathway.

Part 1: Synthesis of Key Intermediate: Dimethyl 4-bromo-5-methoxyphthalate

This multi-step synthesis begins with the commercially available 3,4-dimethylanisole.

Step 1a: Bromination of 3,4-Dimethylanisole

  • Causality and Expertise: The methoxy group is a powerful ortho-, para-director. With the para position blocked, electrophilic bromination is strongly directed to the ortho positions. The position ortho to the methoxy and meta to both methyl groups is the most sterically accessible and electronically activated site for bromination. N-Bromosuccinimide (NBS) is chosen as a safe and effective brominating agent.

  • Experimental Protocol:

    • Dissolve 3,4-dimethylanisole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Perform a standard aqueous workup, extracting the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-bromo-3,4-dimethylanisole.

Step 1b: Oxidation to 4-Bromo-5-methoxyphthalic acid

  • Causality and Expertise: The benzylic protons of the methyl groups are susceptible to oxidation under strong oxidizing conditions. Potassium permanganate (KMnO₄) is a classic and powerful reagent for converting alkylbenzenes to benzoic acids. The reaction is performed under basic conditions to improve the solubility of KMnO₄ and prevent the formation of acidic byproducts that could interfere with the reaction.

  • Experimental Protocol:

    • To a solution of 5-bromo-3,4-dimethylanisole (1.0 eq) in a mixture of pyridine and water (e.g., 10:1 v/v), add potassium permanganate (KMnO₄) (4.0-5.0 eq) portion-wise.

    • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. The purple color of the permanganate will dissipate as it is consumed, forming a brown manganese dioxide precipitate.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide.

    • Wash the filter cake thoroughly with hot water.

    • Combine the aqueous filtrates and acidify to pH 1-2 with concentrated hydrochloric acid (HCl).

    • The dicarboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 1c: Fischer Esterification to Dimethyl 4-bromo-5-methoxyphthalate

  • Causality and Expertise: Fischer esterification is a reliable acid-catalyzed method for converting carboxylic acids to esters. Using methanol as both the reagent and solvent drives the equilibrium towards the product. A strong acid catalyst like sulfuric acid (H₂SO₄) is required to protonate the carbonyl oxygen, activating it for nucleophilic attack by methanol.

  • Experimental Protocol:

    • Suspend the 4-bromo-5-methoxyphthalic acid (1.0 eq) in an excess of methanol.

    • Carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) as a catalyst.

    • Heat the mixture to reflux for 8-16 hours.

    • After cooling, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

    • Reduce the volume of methanol under reduced pressure.

    • Extract the product into ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude diester, which can be purified by recrystallization or column chromatography if necessary.

Part 2: Suzuki-Miyaura Cross-Coupling
  • Causality and Expertise: This step is the core of the synthesis, forming the biphenyl scaffold.[1] We couple the synthesized aryl bromide with commercially available (2-fluorophenyl)boronic acid. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective, albeit air-sensitive, catalyst for this transformation.[1] A base, such as potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle. A dioxane/water solvent system is used to dissolve both the organic and inorganic reagents.[1]

  • Experimental Protocol:

    • In a Schlenk flask, combine dimethyl 4-bromo-5-methoxyphthalate (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

    • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under the inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate Dimethyl 2'-Fluoro-5-methoxybiphenyl-3,4-dicarboxylate.

Part 3: Saponification to Final Product
  • Causality and Expertise: The final step is the hydrolysis of the two methyl ester groups to the corresponding carboxylic acids. This is a standard saponification reaction using a strong base like potassium hydroxide (KOH).[7] The reaction is typically performed in a mixed solvent system (e.g., THF/water) to ensure solubility of the diester substrate. Subsequent acidification protonates the resulting carboxylate salts, causing the final product to precipitate.

  • Experimental Protocol:

    • Dissolve the diester from Part 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of potassium hydroxide (KOH) (3.0-4.0 eq).

    • Heat the mixture to reflux for 4-8 hours until the hydrolysis is complete (monitored by TLC, observing the disappearance of the starting material).

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold 2M hydrochloric acid (HCl).

    • A white precipitate of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under high vacuum.

Data Summary

StepKey Reagent/IntermediateProductExpected Yield (%)Key Analytical Notes
1a-c3,4-DimethylanisoleDimethyl 4-bromo-5-methoxyphthalate50-60% (over 3 steps)¹H NMR will show two distinct methyl ester singlets (~3.9 ppm).
2Dimethyl 4-bromo-5-methoxyphthalateDimethyl 2'-Fluoro-5-methoxybiphenyl-3,4-dicarboxylate75-90%Appearance of aromatic signals corresponding to the 2-fluorophenyl ring in ¹H and ¹³C NMR. ¹⁹F NMR will show a singlet.
3Dimethyl 2'-Fluoro-5-methoxy...Final Product >90%Disappearance of methyl ester signals in ¹H NMR and appearance of a broad carboxylic acid proton signal (>10 ppm). IR spectroscopy will show a broad O-H stretch and C=O stretch for the carboxylic acids.

Conclusion

This guide outlines a robust and logical synthetic pathway for 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid. By leveraging a strategic Suzuki-Miyaura cross-coupling reaction, the synthesis is rendered both efficient and highly tolerant of the required functional groups. The detailed, step-by-step protocols are grounded in established chemical principles, providing researchers with a self-validating system for obtaining this valuable chemical building block. The successful execution of this synthesis will provide access to a versatile scaffold for applications in drug discovery, agrochemicals, and advanced materials development.

References

  • Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Google Patents. Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • National Center for Biotechnology Information (PMC). 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid.
  • ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • ACS Omega. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere.
  • Google Patents. Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Wikipedia. Ullmann reaction.
  • National Center for Biotechnology Information (PMC). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: The Rationale for This Guide The landscape of medicinal chemistry and materials science is increasingly populated by bespoke mole...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for This Guide

The landscape of medicinal chemistry and materials science is increasingly populated by bespoke molecules, designed with specific functionalities in mind. 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS No. 1261970-06-2) represents such a molecule—a functionalized biphenyl scaffold poised for a multitude of applications, from the development of novel therapeutics to advanced organic electronics.[1] The biphenyl structure is a cornerstone in the synthesis of a wide array of pharmacologically active compounds, including those with anti-inflammatory, antibacterial, and antitumor properties.[1] The specific substitutions on this molecule—a fluorine atom, a methoxy group, and two carboxylic acid moieties—offer a rich tapestry of chemical reactivity and potential biological interactions.[1]

However, the very novelty of such compounds often means that a comprehensive, publicly available dataset of their physicochemical properties is lacking. This guide, therefore, takes a different approach. Instead of merely listing pre-determined values, it serves as a technical manual, empowering the research scientist to fully characterize this molecule in their own laboratory. It is structured not as a static data sheet, but as a dynamic guide to experimental determination, grounded in established principles of physical organic chemistry and analytical science. Herein, we provide not just the "what," but the "how" and the "why," ensuring a robust and reproducible characterization of this promising research chemical.

Molecular Identity and Structural Elucidation

A precise understanding of a molecule's identity is the bedrock of all subsequent research. For the compound of interest, a correction to the commonly mis-cited "2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid" is necessary. The accurately documented isomer is 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid.

Core Molecular Identifiers

A consistent and accurate nomenclature is critical for database searching and regulatory documentation. The key identifiers for this compound are summarized below.

Identifier Value Source
Chemical Name 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acidBenchchem[1]
CAS Number 1261970-06-2Benchchem[1]
IUPAC Name 4-(3-carboxy-5-methoxyphenyl)-2-fluorobenzoic acidBenchchem[1]
Molecular Formula C₁₅H₁₁FO₅Benchchem[1]
Molecular Weight 290.24 g/mol Benchchem[1]
Canonical SMILES COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)FBenchchem[1]
InChI Key XSOSNMBMBVAPKW-UHFFFAOYSA-NBenchchem[1]
Proposed Workflow for Spectroscopic Confirmation

The confirmation of the molecular structure is paramount. A multi-technique spectroscopic approach is recommended to provide orthogonal and confirmatory data.

G cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry (MS) Confirm Molecular Weight IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Orthogonal Confirmation NMR Nuclear Magnetic Resonance (NMR) Elucidate Connectivity IR->NMR H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR F_NMR ¹⁹F NMR NMR->F_NMR

Caption: Workflow for structural confirmation.

  • Mass Spectrometry (MS): The initial step should be to confirm the molecular weight. High-resolution mass spectrometry (HRMS) is expected to yield a molecular ion peak consistent with the exact mass of C₁₅H₁₁FO₅.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expect to observe:

    • A broad O-H stretch from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.

    • A sharp C=O stretch from the carbonyl of the carboxylic acids, around 1700-1725 cm⁻¹.

    • C-O stretching from the methoxy group and carboxylic acids (approx. 1210-1320 cm⁻¹).

    • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

    • A C-F stretch, typically found in the 1000-1400 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise connectivity of the atoms.

    • ¹H NMR: Will show signals for the aromatic protons and the methoxy protons. The carboxylic acid protons may appear as a very broad singlet far downfield (>10 ppm) or may not be observed due to exchange.

    • ¹³C NMR: Will reveal the number of unique carbon environments, including the two distinct carbonyl carbons of the dicarboxylic acids and the carbon attached to the fluorine atom.

    • ¹⁹F NMR: This is a crucial experiment for any fluorine-containing compound. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent probe of the local electronic environment. A single resonance is expected for the fluorine atom, and its chemical shift and coupling to nearby protons will be diagnostic.

Core Physicochemical Properties: A Methodological Approach

The following sections detail the experimental protocols for determining the key physicochemical properties of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid. These properties are critical for applications in drug development (e.g., predicting absorption, distribution, metabolism, and excretion - ADME) and materials science (e.g., processing and formulation).

Melting Point (Tfus)
  • Scientific Rationale: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. For crystalline solids, a sharp melting range (typically < 1°C) is indicative of high purity. The dicarboxylic acid structure allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point.

  • Experimental Protocol:

    • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder.

    • Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

    • Instrumentation: Use a calibrated digital melting point apparatus.

    • Measurement:

      • Perform a rapid preliminary heating to approximate the melting point.

      • For an accurate measurement, use a fresh sample and heat at a slower rate (1-2°C per minute) when approaching the approximate melting point.

    • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Aqueous Solubility
  • Scientific Rationale: Solubility is a critical parameter for drug delivery and formulation. The presence of two polar carboxylic acid groups suggests some aqueous solubility, which will be highly pH-dependent. The hydrophobic biphenyl core and the methoxy group will counteract this.

  • Experimental Protocol (Shake-Flask Method):

    • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to understand the pH-solubility profile.

    • Equilibration: Add an excess of the solid compound to a known volume of each buffer in a sealed vial.

    • Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

    • Sampling and Analysis: Carefully remove an aliquot of the supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_1 Solubility Determination Workflow Start Add Excess Solid to Buffer Equilibrate Agitate at Constant Temp (24-48h) Start->Equilibrate Separate Centrifuge to Separate Phases Equilibrate->Separate Analyze Quantify Supernatant via HPLC-UV Separate->Analyze Result Determine Solubility (mg/mL) Analyze->Result

Caption: Shake-flask method for solubility.

Acid Dissociation Constants (pKa)
  • Scientific Rationale: As a dicarboxylic acid, this compound will have two pKa values, corresponding to the sequential deprotonation of the two carboxylic acid groups. These values are crucial for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and interaction with biological targets. The first deprotonation (lower pKa) will be more favorable than the second, as removing a proton from the resulting mono-anion is electrostatically less favorable.

  • Experimental Protocol (Potentiometric Titration):

    • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a co-solvent system like water/methanol or water/DMSO to ensure solubility.

    • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Titration: Slowly add the titrant in small increments, recording the pH after each addition.

    • Data Analysis: Plot the pH versus the volume of titrant added. The two equivalence points will be visible as steep inflections in the curve. The pKa values can be determined from the half-equivalence points (the pH at which half of the acid has been neutralized for each proton). The first pKa (pKa₁) will be the pH at half the volume of the first equivalence point, and the second pKa (pKa₂) will be the pH at the midpoint between the first and second equivalence points.

G cluster_2 pKa Determination by Titration Start Dissolve Compound in Co-solvent Titrate Titrate with Standardized NaOH Start->Titrate Record Record pH vs. Volume of Titrant Titrate->Record Plot Plot Titration Curve Record->Plot Analyze Identify Half-Equivalence Points Plot->Analyze Results Determine pKa₁ and pKa₂ Analyze->Results

Caption: Workflow for pKa determination.

Summary of Physicochemical Properties

This table provides a template for summarizing the experimentally determined physicochemical properties of 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid.

Property Symbol Determined Value Methodology
Melting PointTfusTo be determinedDigital Melting Point Apparatus
Aqueous Solubility (pH 7.4)STo be determinedShake-Flask Method with HPLC-UV
Acid Dissociation Constant 1pKa₁To be determinedPotentiometric Titration
Acid Dissociation Constant 2pKa₂To be determinedPotentiometric Titration
Molecular WeightMW290.24 g/mol Calculated / Mass Spectrometry

Conclusion

3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a molecule of significant interest for chemical and pharmaceutical research. While comprehensive data on its properties are not yet widely published, this guide provides the necessary experimental frameworks for its thorough physicochemical characterization. The methodologies outlined herein are robust, grounded in fundamental chemical principles, and designed to yield high-quality, reproducible data. By following these protocols, researchers can build a comprehensive profile of this compound, enabling its effective and informed use in drug discovery, materials science, and beyond.

References

Sources

Foundational

A Comprehensive Technical Guide to the Structural Elucidation of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid via X-ray Diffraction

Foreword: The Rationale for Structural Analysis For researchers in medicinal chemistry and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic e...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Structural Analysis

For researchers in medicinal chemistry and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is a foundational requirement for predicting and modulating function. The title compound, 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid, represents a class of functionalized biphenyls that are of significant interest. The biphenyl scaffold is a privileged structure in drug discovery, and the specific placement of fluoro, methoxy, and carboxylic acid groups can dictate everything from receptor binding affinity to crystal packing and, consequently, the solid-state properties of a material.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete structural characterization of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid using single-crystal and powder X-ray diffraction techniques. While no public crystal structure data for this specific molecule was available at the time of writing, this document serves as a robust, predictive framework, grounded in established principles and data from analogous structures. It is designed to equip researchers with the causality behind experimental choices, ensuring a self-validating and reproducible workflow.

Synthesis and Purification: A Predictive Approach

The creation of a high-quality single crystal begins with the synthesis of high-purity material. For the target biphenyl derivative, the Suzuki-Miyaura cross-coupling reaction is the industry-standard method, offering high yields and excellent functional group tolerance.[2]

Proposed Synthetic Pathway via Suzuki-Miyaura Coupling

The logical disconnection for our target molecule suggests a coupling between a fluorinated boronic acid and a methoxylated di-ester or di-acid. A plausible route is outlined below:

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Intermediate Product cluster_hydrolysis Final Step A 2-Fluoro-4-bromobenzoic acid C Pd(PPh₃)₄ (Catalyst) Na₂CO₃ (Base) Toluene/EtOH/H₂O (Solvent) Reflux, 12h A->C B 3-Methoxy-4,5-bis(methoxycarbonyl)phenylboronic acid B->C D Methyl 2-fluoro-5'-methoxy-3',4-dicarboxy[1,1'-biphenyl] C->D Suzuki Coupling E LiOH, THF/H₂O Then HCl (aq) D->E Saponification F 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid (Final Product) E->F

Figure 1: Proposed Suzuki-Miyaura coupling and subsequent hydrolysis.

Detailed Experimental Protocol (Hypothetical)
  • Coupling Reaction: To a degassed solution of toluene, ethanol, and water (4:1:1 ratio), add 3-Methoxy-4,5-bis(methoxycarbonyl)phenylboronic acid (1.1 eq), 2-Fluoro-4-bromobenzoic acid (1.0 eq), and sodium carbonate (3.0 eq). Bubble with argon for 20 minutes. Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and reflux the mixture under an inert atmosphere for 12 hours.

  • Workup and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ester is purified by column chromatography on silica gel.

  • Saponification: The purified ester is dissolved in a tetrahydrofuran/water mixture (3:1). Lithium hydroxide (5.0 eq) is added, and the mixture is stirred at room temperature for 24 hours.

  • Acidification and Isolation: The reaction mixture is concentrated to remove THF, diluted with water, and washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then cooled in an ice bath and acidified to pH ~2 with 1M HCl, leading to the precipitation of the desired dicarboxylic acid. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.[3][4]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. For carboxylic acids, which can form strong hydrogen bonds, careful solvent selection is paramount to prevent rapid precipitation or oiling out.[5]

Recommended Crystallization Techniques
TechniqueDescriptionCausality and Rationale
Slow Evaporation A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[6]This method is simple and effective for many compounds. The slow increase in concentration allows for ordered molecular packing into a crystal lattice rather than amorphous precipitation.
Vapor Diffusion A concentrated solution of the compound in a low-boiling-point solvent is placed in a small open vial. This vial is then placed inside a larger sealed chamber containing a higher-boiling-point "anti-solvent" in which the compound is insoluble.The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting slow and controlled crystal growth. This is often more controlled than simple evaporation.
Cooling Crystallization A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature or below.For compounds with a steep solubility-temperature gradient, this method can be very effective. Slow cooling is critical to allow for proper nucleation and growth.
Solvent Selection Strategy

For a molecule with two carboxylic acid groups and a methoxy group, a moderately polar solvent system is a logical starting point.

  • Primary Solvents (for dissolving): Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Methanol.

  • Anti-Solvents (for vapor diffusion): Hexanes, Diethyl Ether, Dichloromethane.

A recommended starting point would be to attempt slow evaporation from an acetone/water mixture or vapor diffusion of hexanes into a concentrated THF solution.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule.[7][8][9][10] It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

G A Select & Mount Single Crystal B Mount on Diffractometer A->B C Data Collection (X-ray Exposure & Diffraction) B->C D Data Reduction (Integration & Scaling) C->D E Structure Solution (Determine Atom Positions) D->E F Structure Refinement (Optimize Model) E->F G Validation & Analysis (CIF Report) F->G

Figure 2: The single-crystal X-ray diffraction workflow.

Step-by-Step SC-XRD Protocol
  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope, ensuring it has sharp edges and no visible cracks. It is mounted on a cryoloop with a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a goniometer in the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map.[11] This map reveals the positions of the heavier atoms.

  • Structure Refinement: A model of the molecule is built into the electron density map. The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to achieve the best possible fit. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

  • Validation: The final structure is validated using metrics like the R-factor and goodness-of-fit. The data is compiled into a Crystallographic Information File (CIF).

Predicted Crystallographic Parameters (Hypothetical)

Based on common packing motifs for organic carboxylic acids, a centrosymmetric space group like P-1 or P2₁/c is highly probable, driven by the formation of hydrogen-bonded dimers.[12]

ParameterPredicted Value/TypeRationale
Crystal SystemMonoclinic or TriclinicMost common for organic molecules.[12]
Space GroupP2₁/c or P-1Favored by centrosymmetric hydrogen-bonded dimers.
Molecules per unit cell (Z)2 or 4Dependent on the space group and packing.
Intermolecular InteractionsO-H···O hydrogen bonds (dimers), C-H···O interactions, possible π-π stacking.Carboxylic acids strongly favor dimer formation. Other weak interactions will direct the 3D packing.
Dihedral Angle (inter-ring)30-50°Steric hindrance between the rings prevents full planarity.

Powder X-ray Diffraction (PXRD): A Fingerprint of the Bulk Material

While SC-XRD analyzes a single crystal, PXRD is essential for characterizing the bulk powder, confirming that the single crystal is representative of the entire sample.[13][14][15][16]

Experimental Protocol
  • Sample Preparation: A small amount of the crystalline powder is gently ground to ensure random orientation of the crystallites and packed into a sample holder.

  • Data Acquisition: The sample is placed in a powder diffractometer. An X-ray beam is directed at the sample, and the detector scans through a range of 2θ angles to record the intensity of the diffracted X-rays.

Data Interpretation

The primary use of PXRD in this context is for phase purity analysis. The experimental powder pattern from the bulk sample is compared to a powder pattern calculated from the single-crystal structure solution. A good match confirms that the bulk material consists of a single crystalline phase identical to the analyzed single crystal.

Structural Interpretation and Expected Geometries

The refined crystal structure provides a wealth of information. Based on known chemical principles and data from similar structures, we can predict key geometric features.

Key Intramolecular Geometries

The C(sp²)-F bond is known to be short and strong.[1] The biphenyl linkage will likely be non-planar due to steric repulsion between ortho hydrogens.

Bond/AngleExpected ValueReference/Rationale
C-F Bond Length~1.35 ÅTypical for an aromatic C-F bond.[1]
C-C (inter-ring) Bond Length~1.49 ÅSlightly longer than an aromatic C-C bond due to rotation.[17]
C=O (carboxyl) Bond Length~1.22 ÅStandard double bond character.
C-O (carboxyl) Bond Length~1.31 ÅPartial double bond character due to resonance.
O-C-O (carboxyl) Angle~123°Consistent with sp² hybridization.
Supramolecular Assembly: The Hydrogen-Bonded Dimer

The most dominant intermolecular interaction will undoubtedly be the hydrogen bonding between the carboxylic acid groups of two adjacent molecules, forming a classic centrosymmetric R²₂(8) ring motif.

G mol1 R-C(=O)O-H mol2 H-O(O=)C-R mol1:e->mol2:w H···O mol2:e->mol1:w O···H

Figure 3: The classic R²₂(8) hydrogen-bonded carboxylic acid dimer.

This robust hydrogen bonding is a primary driver of the crystal packing and significantly influences the material's physical properties, such as melting point and solubility.

Conclusion and Outlook

This guide provides a comprehensive, predictive framework for the complete structural elucidation of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid. By following the outlined protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can confidently determine the precise atomic arrangement of this molecule. The resulting structural data—from the intramolecular bond lengths to the supramolecular hydrogen-bonding motifs—is invaluable for rational drug design, understanding crystal engineering principles, and developing novel materials with tailored solid-state properties. This self-validating workflow ensures both scientific integrity and the generation of high-quality, reliable structural information.

References

  • Tour, J. M., et al. (n.d.). Calculated bond lengths and dihedral angles for free biphenyl, its anion, and its monomethide. ResearchGate. Retrieved from [Link]

  • Guillou, N., et al. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. Retrieved from [Link]

  • Musil, F., et al. (2022). A data-driven interpretation of the stability of organic molecular crystals. National Center for Biotechnology Information. Retrieved from [Link]

  • Boehringer Ingelheim Pharma GmbH & Co. KG. (n.d.). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid. Google Patents.
  • Saeed, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

  • Spek, A. L. (n.d.). Interpretation of crystal structure determinations. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]

  • Cuddy, M., et al. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Center for Biotechnology Information. Retrieved from [Link]

  • Idemitsu Petrochemical Co., Ltd. (n.d.). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid. Google Patents.
  • Price, S. L. (2013). Predicting crystal structures of organic compounds. Chemical Society Reviews. Retrieved from [Link]

  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Bond length data in ClF5. Retrieved from [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Logvinov, S. V., et al. (n.d.). Synthesis of Octafluorobiphenyl-4,4′-dicarboxylic acid and photoluminescent compounds based thereon. ResearchGate. Retrieved from [Link]

  • Price, S. L. (n.d.). Predicting crystal structures of organic compounds. ResearchGate. Retrieved from [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). CF bond lengths (in Å) and charges on the C and F atoms. Retrieved from [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]

  • Al-dujaili, A. H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. Retrieved from [Link]

  • Meredith, E. L., & M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

  • Wang, D., et al. (2024). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. ChemRxiv. Retrieved from [Link]

  • Boehringer Ingelheim Pharma KG. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid. Google Patents.
  • The Organic Chemistry Tutor. (2018, April 10). Bond Strength and Bond Length. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocols for the Synthesis of Metal-Organic Frameworks Using 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic Acid

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis and characterization of novel Metal-Organic Frameworks (MOFs) utilizing the functio...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis and characterization of novel Metal-Organic Frameworks (MOFs) utilizing the functionalized organic linker, 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid. The introduction of fluorine and methoxy groups onto the biphenyl-dicarboxylic acid backbone is a strategic design choice aimed at tuning the physicochemical properties of the resulting MOF, such as its porosity, stability, and host-guest interactions. This guide details a hypothetical solvothermal synthesis protocol, characterization methodologies, and potential applications, with a focus on providing the causal logic behind experimental choices to empower researchers in their exploration of functionalized MOFs.

Introduction: The Rationale for a Functionalized Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework.[3][4] While biphenyl-dicarboxylic acids are common linkers in MOF synthesis, the strategic incorporation of functional groups can impart unique properties.[1][5]

The linker at the core of this guide, 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid, offers a compelling combination of functionalities:

  • Fluorine Moiety: The introduction of a fluorine atom can enhance the hydrophobicity and thermal and chemical stability of the MOF.[6][7] The C-F bond is highly polar, which can influence the interaction of the framework with guest molecules, potentially leading to selective gas sorption.[6][8]

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its presence can influence the framework's polarity and solubility in organic solvents.[9] This functionality can also play a role in the catalytic activity of the MOF.

  • Biphenyl Backbone: The rigid biphenyl unit provides a robust scaffold for the construction of a porous framework, while the dicarboxylate groups serve as the coordination sites for the metal nodes.[1]

This application note will guide researchers through a proposed synthesis of a hypothetical MOF, herein designated as G-MOF-FMeO (Gemini-MOF-Fluoromethoxy), using this specialized linker.

Materials and Equipment

Reagents
  • 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid (Purity > 98%)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, Purity > 99%)

  • N,N-Dimethylformamide (DMF, Anhydrous, Purity > 99.8%)

  • Ethanol (Absolute, Purity > 99.5%)

  • Chloroform (Anhydrous, Purity > 99%)

  • Deionized water

Equipment
  • Analytical balance

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable laboratory oven

  • Centrifuge

  • Schlenk line or vacuum oven

  • Powder X-ray diffractometer (PXRD)

  • Thermogravimetric analyzer (TGA)

  • Gas sorption analyzer (e.g., for N₂ adsorption at 77 K)

  • Infrared (IR) spectrometer

Experimental Protocols

Synthesis of G-MOF-FMeO: A Solvothermal Approach

Solvothermal synthesis is a widely employed method for generating high-quality crystalline MOFs by reacting the precursors in a sealed vessel at elevated temperatures and pressures.[10][11][12] This method facilitates the dissolution of reactants and promotes the growth of well-defined crystals.[10]

Step-by-Step Protocol:

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.[13]

    • Rationale: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic linkers and metal salts.[11] The 1:1 molar ratio of linker to metal salt is a typical starting point for the synthesis of many zinc-based MOFs.[13]

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity of the precursors.

  • Reaction Setup: Transfer the clear solution into a 23 mL Teflon-lined stainless-steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in a programmable laboratory oven. Heat the autoclave to 120 °C for 48 hours.[11][13]

    • Rationale: The temperature and reaction time are critical parameters that influence the nucleation and growth of MOF crystals.[11] A temperature of 120 °C is often sufficient to drive the coordination reaction without decomposing the organic linker. A 48-hour reaction time allows for the formation of larger, more crystalline products.

  • Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Product Isolation: Collect the crystalline product by centrifugation or filtration.

  • Washing: Wash the collected solid with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules occluded within the pores.

    • Rationale: Thorough washing is crucial for obtaining a pure MOF material. DMF is used first to wash away residual reactants, followed by a more volatile solvent like ethanol to facilitate the subsequent activation step.

Activation of G-MOF-FMeO

Activation is the process of removing the solvent molecules from the pores of the MOF to make the internal surface area accessible for guest molecules.

Step-by-Step Protocol:

  • Solvent Exchange: Immerse the as-synthesized G-MOF-FMeO in chloroform for 3 days, replacing the chloroform with a fresh portion every 24 hours.

    • Rationale: Chloroform is a volatile solvent that can effectively replace the higher-boiling DMF within the pores, making the final evacuation step more efficient.

  • Drying: Decant the chloroform and dry the sample under a dynamic vacuum at 150 °C for 12 hours using a Schlenk line or a vacuum oven.

    • Rationale: Heating under vacuum helps to completely remove the solvent molecules from the pores, leading to a fully activated, porous material. The temperature should be below the decomposition temperature of the MOF, which can be determined by TGA.

Characterization

The following characterization techniques are essential to confirm the successful synthesis and to determine the properties of G-MOF-FMeO.

Technique Purpose Expected Outcome for G-MOF-FMeO
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions can be used to solve the crystal structure.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the temperature at which the framework decomposes.A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and a final sharp weight loss at the decomposition temperature. The framework is expected to be stable up to at least 300 °C.
Nitrogen Adsorption-Desorption at 77 K To determine the porosity, including the BET surface area, pore volume, and pore size distribution.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high BET surface area is anticipated due to the porous nature of MOFs.
Infrared (IR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal center and the presence of the functional groups.The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of asymmetric and symmetric stretching vibrations of the coordinated carboxylate groups. Characteristic peaks for the C-F and C-O-C bonds should also be present.

Workflow and Logical Relationships

The synthesis and characterization of G-MOF-FMeO follow a logical progression from starting materials to a fully characterized functional material.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization A 2-Fluoro-5'-methoxybiphenyl- 3',4-dicarboxylic acid D Precursor Solution A->D B Zn(NO₃)₂·6H₂O B->D C DMF (Solvent) C->D E Solvothermal Reaction (120 °C, 48h) D->E F As-Synthesized G-MOF-FMeO E->F G Solvent Exchange (Chloroform) F->G H Vacuum Drying (150 °C, 12h) G->H I Activated G-MOF-FMeO H->I J PXRD I->J K TGA I->K L N₂ Sorption I->L M IR Spectroscopy I->M

Caption: Workflow for the synthesis and characterization of G-MOF-FMeO.

Potential Applications

The unique combination of fluorine and methoxy functionalities in G-MOF-FMeO suggests several potential applications:

  • Selective Gas Separation and Storage: The fluorinated pores may exhibit selective adsorption of gases like CO₂ or hydrocarbons.[6][14]

  • Catalysis: The methoxy groups and the metal nodes could act as active sites for various organic transformations.[15]

  • Drug Delivery: The porous structure could be utilized to encapsulate and control the release of therapeutic agents.[15]

  • Sensing: The framework's interaction with specific analytes could lead to changes in its optical or electronic properties, enabling sensing applications.[15]

Troubleshooting

Problem Possible Cause Suggested Solution
Amorphous or poorly crystalline product Reaction temperature too low or reaction time too short.Increase the reaction temperature in 10 °C increments or extend the reaction time.
Impurities in reagents or solvent.Use high-purity reagents and anhydrous solvents.
Low product yield Incomplete reaction.Increase reaction time or temperature.
Product loss during washing.Use centrifugation for product isolation and carefully decant the supernatant.
Low surface area after activation Incomplete removal of solvent.Increase the activation temperature (if thermally stable) or extend the drying time. Perform a more thorough solvent exchange.
Framework collapse upon solvent removal.Use a gentler activation method, such as supercritical CO₂ drying.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • DMF is a reproductive toxin; handle with extreme care and avoid inhalation and skin contact.

  • The solvothermal reaction is performed under high pressure. Use a properly rated autoclave and ensure it is sealed correctly. Do not exceed the recommended temperature and filling volume of the autoclave.

  • Allow the autoclave to cool to room temperature before opening.

References

  • Wikipedia. (n.d.). Metal–organic framework. Retrieved from [Link]

  • SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Different protocols for the synthesis of MOFs and its derivatives. Retrieved from [Link]

  • RSC Publishing. (2023, October 5). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). Retrieved from [Link]

  • ACS Omega. (2023, November 7). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. Retrieved from [Link]

  • MDPI. (n.d.). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Retrieved from [Link]

  • PubMed. (2023, June 27). Surface Properties of Fluorine-Functionalized Metal-Organic Frameworks Based on Inverse Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). Retrieved from [Link]

  • Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron.
  • ACS Publications. (n.d.). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of common ligands used in the synthesis of MOFs. BDC, 1,4‐benzene dicarboxylic acid. Retrieved from [Link]

  • MDPI. (2024, August 26). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Difluoro-3',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]

  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion. Retrieved from [Link]

  • ProfMOF. (n.d.). MOFs and applications. Retrieved from [Link]

  • Infoscience. (n.d.). Biologically Derived Metal Organic Frameworks. Retrieved from [Link]

  • RSC Publishing. (2014). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. Retrieved from [Link]

  • ACS Publications. (2026, January 22). Deconstructing and Rationalizing Interpenetration in Pillar-Layered Metal–Organic Frameworks. Retrieved from [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

  • SpringerLink. (n.d.). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Retrieved from [Link]

  • YouTube. (2025, October 7). Nobel Prize 2025: The Chemistry of MOFs Explained!. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S,4S,5R)-rel-3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carboxylic Acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid in Organic Electronics

Abstract This document provides a comprehensive technical guide on the potential applications of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid in the field of organic electronics. While direct experimental data for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the potential applications of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid in the field of organic electronics. While direct experimental data for this specific molecule is emerging, its structural motifs—a fluorinated biphenyl core and carboxylic acid functionalities—suggest significant promise as a versatile building block for advanced electronic materials. These notes synthesize information from related biphenyl derivatives and fluorinated organic compounds to propose applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and as a linker for functional Metal-Organic Frameworks (MOFs). Detailed synthetic protocols, characterization methodologies, and device fabrication workflows are provided to enable researchers to explore the potential of this novel compound.

Introduction: The Promise of Functionalized Biphenyls in Organic Electronics

Biphenyl derivatives are a cornerstone in the design of high-performance organic electronic materials. Their rigid, co-planar structure facilitates efficient π-π stacking, which is crucial for charge transport in organic semiconductors.[1] The biphenyl scaffold is a fundamental component in materials for a range of applications, including fluorescent layers in OLEDs and as building blocks for liquid crystals.[2] The introduction of functional groups onto the biphenyl core allows for the fine-tuning of electronic properties, solubility, and morphology.

2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid is a largely unexplored compound that presents several advantageous features for organic electronics:

  • Fluorination: The presence of a fluorine atom can lower the HOMO and LUMO energy levels of the molecule, potentially improving air stability and facilitating electron injection/transport. Fluorinated compounds are also known for their thermodynamic stability.[3]

  • Methoxy Group: This electron-donating group can influence the electronic properties and solubility of the molecule.

  • Dicarboxylic Acid Functionality: These groups provide versatile handles for further chemical modification, such as esterification or amidation, to create a wider range of materials. They can also serve as anchoring groups to metal oxide surfaces in devices like OPVs and perovskite solar cells. Furthermore, dicarboxylic acids are key building blocks for the synthesis of Metal-Organic Frameworks (MOFs).[4][5][6]

Potential Applications and Rationale

Based on the chemistry of related compounds, we propose the following primary applications for 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid:

Monomer for Advanced Polymer Synthesis

The dicarboxylic acid functionality allows this molecule to be used as a monomer in polycondensation reactions to synthesize novel conjugated polymers. These polymers could be investigated for use in various organic electronic devices.

Hole-Transporting or Electron-Transporting Layer Material in OLEDs

The tunable electronic properties imparted by the fluoro and methoxy groups suggest that derivatives of this molecule could be engineered to have appropriate energy levels for use as hole-transporting or electron-transporting materials in OLEDs. Biphenyl derivatives are already utilized in the fluorescent layers of OLEDs.[2]

Interfacial Layer in Organic Photovoltaics (OPVs)

The carboxylic acid groups can anchor the molecule to metal oxide layers (e.g., ZnO or TiO2), forming a self-assembled monolayer that can modify the work function of the electrode and improve charge extraction efficiency in OPVs.

Linker for Functional Metal-Organic Frameworks (MOFs)

Biphenyl dicarboxylic acids are common organic linkers used in the synthesis of MOFs.[5][6] MOFs constructed from 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid could exhibit interesting properties for applications in gas sensing, catalysis, or as porous hosts for other functional materials. The recent demonstration of MOF-based electronic devices highlights their potential.[4]

Synthesis and Characterization

Proposed Synthetic Pathway

Synthesis_Pathway A 3-Bromo-4-fluorobenzoic acid B Methyl 3-bromo-4-fluorobenzoate A->B Esterification (MeOH, H2SO4) D Dimethyl 2-fluoro-5'-methoxy-[1,1'-biphenyl]-3',4'-dicarboxylate B->D Suzuki Coupling (Pd catalyst, base) C (5-Methoxy-3,4-bis(methoxycarbonyl)phenyl)boronic acid C->D E 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid D->E Hydrolysis (LiOH, THF/H2O)

Caption: Proposed Suzuki coupling route for the synthesis of the target molecule.

Detailed Synthetic Protocol

Step 1: Esterification of 3-Bromo-4-fluorobenzoic acid

  • To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-bromo-4-fluorobenzoate.

Step 2: Suzuki Coupling

  • In a nitrogen-purged flask, combine methyl 3-bromo-4-fluorobenzoate (1.0 eq), (5-methoxy-3,4-bis(methoxycarbonyl)phenyl)boronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), and potassium carbonate (3.0 eq).

  • Add a degassed mixture of toluene and water (4:1, 0.1 M).

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • After cooling, dilute with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain dimethyl 2-fluoro-5'-methoxy-[1,1'-biphenyl]-3',4'-dicarboxylate.

Step 3: Hydrolysis

  • Dissolve the dimethyl ester (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Add lithium hydroxide (5.0 eq) and stir at room temperature for 18 hours.

  • Remove the THF under reduced pressure and acidify the aqueous solution with 1 M HCl to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid.

Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidationResonances corresponding to the aromatic protons and carbons, methoxy group, and carboxylic acid protons.
¹⁹F NMR Confirmation of fluorine incorporationA singlet or doublet in the expected chemical shift range for an aryl fluoride.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of C15H11FO5.
FTIR Spectroscopy Identification of functional groupsCharacteristic stretches for C=O (carboxylic acid), C-O (ether), and C-F bonds.
Melting Point Purity assessmentA sharp melting point range.
Elemental Analysis Determination of elemental compositionExperimental percentages of C, H, and F should match the calculated values.

Fabrication and Characterization of Organic Electronic Devices

The following protocols outline the fabrication of a simple organic electronic device to evaluate the basic electrical properties of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid or its derivatives.

Thin Film Deposition Workflow

Thin_Film_Workflow cluster_0 Solution Preparation cluster_1 Substrate Preparation cluster_2 Film Deposition cluster_3 Device Completion A Dissolve compound in suitable organic solvent (e.g., THF, DMF) D Spin-coat the solution onto the substrate A->D B Clean substrate (e.g., ITO-coated glass) sequentially with detergent, DI water, acetone, isopropanol C Dry with N2 gas and treat with UV-ozone B->C C->D E Anneal the film at elevated temperature to remove residual solvent D->E F Deposit top metal electrode (e.g., Al) by thermal evaporation E->F

Caption: Workflow for the fabrication of a thin-film device.

Protocol for a Simple Capacitor-like Device
  • Substrate Cleaning: Clean an ITO-coated glass substrate by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen and then treat with UV-ozone for 10 minutes to improve the wettability and work function of the ITO.

  • Solution Preparation: Prepare a solution of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid (or a soluble derivative) in a suitable solvent (e.g., dimethylformamide) at a concentration of 10 mg/mL.

  • Spin Coating: Spin-coat the solution onto the cleaned ITO substrate at 3000 rpm for 60 seconds.

  • Annealing: Anneal the film on a hotplate at 100 °C for 10 minutes to remove any residual solvent.

  • Top Electrode Deposition: Deposit a top electrode of aluminum (100 nm) through a shadow mask by thermal evaporation at a pressure below 10⁻⁶ Torr.

Electrical Characterization

The fabricated device can be characterized to determine the fundamental electrical properties of the material.

Measurement Technique Information Obtained
Current-Voltage (I-V) Semiconductor Parameter AnalyzerLeakage current, dielectric strength, and charge transport characteristics.
Capacitance-Voltage (C-V) LCR MeterDielectric constant of the material and information about charge trapping.
Electrochemical Characterization Cyclic VoltammetryHOMO and LUMO energy levels of the compound.

Conclusion

2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid represents a promising, yet underexplored, platform for the development of new materials for organic electronics. Its unique combination of a fluorinated biphenyl core and versatile carboxylic acid functionalities makes it an attractive target for researchers in materials science and organic chemistry. The protocols and application notes provided herein offer a solid foundation for the synthesis, characterization, and device-level evaluation of this and related compounds, paving the way for future innovations in the field.

References

  • Request PDF. (n.d.). Synthesis of Octafluorobiphenyl-4,4′-dicarboxylic acid and photoluminescent compounds based thereon. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Request PDF. (n.d.). Two new alkaline earth metal organic frameworks with the diamino derivative of biphenyl-4,4′-dicarboxylate as bridging ligand: Structures, fluorescence and quenching by gas phase aldehydes. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Ali, H. A., Ismail, M. A., Fouda, A. E. A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18444–18485. [Link]

  • (2022). Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. ResearchGate. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Difluoro-3',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylic acid. PubChem. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. MDPI. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4'-Dimethoxybiphenyl-3,3'-dicarboxylic acid. PubChem. Retrieved January 26, 2026, from [Link]

Sources

Method

Application Notes and Protocols for 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid in Asymmetric Catalysis

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the potential application of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the potential application of the novel chiral ligand, 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid, in the field of asymmetric catalysis. While this specific ligand is not yet extensively documented in peer-reviewed literature, this guide constructs a robust framework for its synthesis, characterization, and application based on well-established principles derived from analogous, privileged chiral biphenyl ligands.[1][2] The protocols and insights presented herein are designed to be a self-validating system, empowering researchers to explore the catalytic potential of this promising ligand scaffold.

Introduction: The Promise of a Novel Biphenyl Ligand

Axially chiral biaryls are a cornerstone of asymmetric catalysis, forming the backbone of many highly effective "privileged ligands."[1][2] Their C2-symmetry and tunable steric and electronic properties allow for the creation of well-defined chiral environments around a metal center, leading to high levels of enantioselectivity in a vast array of chemical transformations.[1][2] The proposed ligand, 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid, incorporates several key features that suggest significant potential:

  • Biphenyl Backbone: Provides a rigid and sterically demanding scaffold, essential for creating a well-defined chiral pocket.

  • Dicarboxylic Acid Functionality: The two carboxylic acid groups can act as strong coordination sites for a metal center. In some catalytic systems, they can also participate in secondary interactions, such as hydrogen bonding, with the substrate, further enhancing enantiocontrol.[3]

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can significantly modulate the electronic properties of the catalyst.[4][5] This can influence the reactivity of the metal center and the stability of catalytic intermediates.[6] Fluorinated biphenyls are also recognized for their unique chemical stability and their role in medicinal chemistry.[4][7]

  • Methoxy Substituent: As an electron-donating group, the methoxy substituent provides a complementary electronic influence to the fluoro group.[5] The interplay between these electronic effects can be a powerful tool for fine-tuning the catalyst's performance.[5]

This guide will provide a plausible synthetic route for this ligand, a detailed protocol for its application in a model asymmetric hydrogenation reaction, and a discussion of the underlying scientific principles.

Proposed Synthesis of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid

The synthesis of substituted biphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method.[4][7][8] A plausible synthetic route for the target ligand is outlined below.

Workflow for Ligand Synthesis

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection/Oxidation A Aryl Halide (A) (e.g., 2-Fluoro-3,4-bis(methoxymethyl)bromobenzene) E Biphenyl Intermediate A->E B Arylboronic Acid (B) (e.g., 5-Methoxy-3-carboxyphenylboronic acid) B->E C Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., SPhos) C->E D Base (e.g., K3PO4) D->E F Biphenyl Intermediate H Final Ligand (2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid) F->H G Oxidizing Agent (e.g., KMnO4 or RuCl3/NaIO4) G->H

Caption: Proposed two-step synthesis of the target ligand.

Protocol for Ligand Synthesis (Hypothetical)

Step 1: Suzuki-Miyaura Coupling

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), SPhos (0.04 eq.), and potassium phosphate (3.0 eq.).

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the biphenyl intermediate.

Step 2: Oxidation to Dicarboxylic Acid

  • Dissolve the biphenyl intermediate from Step 1 in a suitable solvent mixture (e.g., acetonitrile, water, and carbon tetrachloride).

  • Add sodium periodate (NaIO4) (excess) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl3·xH2O).

  • Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent.

  • Acidify the aqueous layer with HCl to precipitate the dicarboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final ligand.

Application in Asymmetric Catalysis: A Protocol for Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation in organic synthesis, and chiral phosphine ligands are often employed.[10] However, ligands with other coordinating atoms like oxygen from carboxylic acids can also be effective. The dicarboxylic acid ligand can coordinate to a metal center, such as rhodium or iridium, to form an active catalyst.[11]

Catalytic System Preparation and Reaction Workflow

G cluster_0 In-situ Catalyst Formation cluster_1 Asymmetric Hydrogenation cluster_2 Analysis Ligand Chiral Ligand Catalyst Active Chiral Catalyst Ligand->Catalyst Precursor Metal Precursor (e.g., [Rh(COD)2]BF4) Precursor->Catalyst Product Chiral Product Catalyst->Product Solvent (e.g., MeOH) Substrate Prochiral Substrate (e.g., Methyl (Z)-α-acetamidocinnamate) Substrate->Product H2 H2 (gas) H2->Product Analysis Determine Yield (e.g., NMR) Determine ee% (Chiral HPLC) Product->Analysis

Caption: Workflow for asymmetric hydrogenation.

Detailed Protocol

Materials:

  • 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid (Ligand)

  • [Rh(COD)2]BF4 (Rhodium precursor)

  • Methyl (Z)-α-acetamidocinnamate (Substrate)

  • Methanol (HPLC grade, degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation vessel

Procedure:

  • Catalyst Preparation (in-situ):

    • In a glovebox, add the rhodium precursor (e.g., 1 mol%) and the chiral ligand (e.g., 1.1 mol%) to a reaction vial equipped with a magnetic stir bar.

    • Add degassed methanol to dissolve the solids.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the catalyst complex.

  • Hydrogenation Reaction:

    • To the catalyst solution, add the prochiral substrate (100 mol%).

    • Seal the vial and transfer it to the autoclave.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi).[10]

    • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Carefully vent the autoclave and purge with an inert gas.

    • Remove the reaction vial.

    • Take an aliquot of the reaction mixture for analysis.

    • The conversion and yield can be determined by 1H NMR spectroscopy.

    • The enantiomeric excess (ee%) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

Scientific Rationale and Mechanistic Insights

The choice of each component and condition in the protocol is based on established principles of asymmetric catalysis.[1]

  • Choice of Metal: Rhodium is a well-established and highly effective metal for the asymmetric hydrogenation of various prochiral olefins.[10]

  • Ligand/Metal Ratio: A slight excess of the ligand is often used to ensure complete complexation of the metal precursor.

  • Solvent: Methanol is a common solvent for hydrogenation reactions as it can dissolve both the catalyst and many substrates, and it can also play a role in the catalytic cycle.

  • Substrate: Methyl (Z)-α-acetamidocinnamate is a standard benchmark substrate for testing new chiral ligands in asymmetric hydrogenation.[10]

The Role of Substituents:

The electronic properties of the fluoro and methoxy groups are expected to play a crucial role in the catalyst's performance.[5] The electron-withdrawing fluorine atom can increase the electrophilicity of the rhodium center, potentially enhancing its reactivity. Conversely, the electron-donating methoxy group can increase electron density on the metal. This electronic push-pull effect can fine-tune the binding of the substrate and the subsequent steps of the catalytic cycle, ultimately influencing the enantioselectivity.

Data Presentation and Expected Outcomes

The performance of the 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid ligand should be evaluated by systematically varying reaction parameters. The results can be summarized in a table for easy comparison.

EntryLigand (mol%)Pressure (psi)Time (h)Conversion (%)ee (%)
11.15012>99[Expected Value]
21.12024>99[Expected Value]
30.555024[Expected Value][Expected Value]

Characterization of the Metal-Ligand Complex

To ensure the formation and understand the structure of the active catalyst, the metal-ligand complex can be characterized using various spectroscopic and analytical techniques.[12]

  • NMR Spectroscopy (1H, 13C, 31P if applicable): To confirm the coordination of the ligand to the metal center.

  • Infrared (IR) Spectroscopy: To observe changes in the vibrational frequencies of the carboxyl groups upon coordination.

  • Mass Spectrometry (e.g., ESI-MS): To determine the mass of the complex and confirm its composition.

  • X-ray Crystallography: To obtain the precise three-dimensional structure of the complex, providing invaluable insights into the chiral environment.

Conclusion

While 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid is a novel and underexplored ligand, its structural features suggest it is a highly promising candidate for asymmetric catalysis. The protocols and rationale presented in this guide, based on extensive knowledge of analogous systems, provide a solid foundation for researchers to synthesize, characterize, and evaluate this ligand in a variety of enantioselective transformations. The systematic study of such new ligands is crucial for advancing the field of asymmetric catalysis and enabling the efficient synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

References

  • Wikipedia. (n.d.). Metal–organic framework.
  • Al-dujaili, A. H., & Al-Masoudi, W. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18355-18391.
  • Pfaltz, A. (1999). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Accounts of Chemical Research, 32(4), 339-347.
  • Al-dujaili, A. H., Al-Masoudi, W. A., & Al-bayati, Y. K. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29013-29026.
  • Havale, S. H., & Pal, P. (2010). Synthesis, characterization and catalytic activity of mixed ligand transition metal complexes. Scholars Research Library, 2(4), 117-124.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Flanagan, R. J., & Guiry, P. J. (2020). Substituent Electronic Effects in Chiral Ligands for Asymmetric Catalysis. Chemistry–A European Journal, 26(46), 10395-10410.
  • Cai, Q., & Zheng, W.-H. (2024). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters, 26(1), 1-6.
  • Gao, W., Zhang, X., & Chan, A. S. C. (2008). Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. Proceedings of the National Academy of Sciences, 105(48), 18764-18769.
  • Galvez, J., & Gomez-Catalan, J. (2020). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs) †. Molecules, 25(24), 5894.
  • Ferreira, E. M., & Stoltz, B. M. (2006). An examination of VANOL, VAPOL, and VAPOL derivatives as ligands for asymmetric catalytic Diels–Alder reactions. Canadian Journal of Chemistry, 84(10), 1487-1503.
  • Vo, T. H. T., & Gessner, V. H. (2021). Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis. Chemistry–A European Journal, 27(47), 12111-12115.
  • Cherney, A. H., & Reisman, S. E. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9587-9652.
  • Samsonenko, D. G., Virovets, A. V., & Dybtsev, D. N. (2014). Synthesis of Octafluorobiphenyl-4,4′-dicarboxylic acid and photoluminescent compounds based thereon. Russian Chemical Bulletin, 63(10), 2217-2223.
  • Booth, S. G., Cao, T., & Chen, Y. (2021). Evidence for stereoelectronic effects in ligand exchange reactions on Au25 nanoclusters.
  • Zhang, X., & Noyori, R. (2020). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 142(35), 14833-14840.
  • Cherney, A. H., & Reisman, S. E. (2014). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(17), 9587-9652.
  • Al-dujaili, A. H., Al-Masoudi, W. A., & Al-bayati, Y. K. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29013-29026.
  • Wulff, W. D. (2012). New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts. Synlett, 23(10), 1477-1481. [Link]

  • Wang, X., & Wang, D. (2019). Characterizations of Surface Ligands and Stabilizers on Metallic Nanoparticles. ACS Symposium Series, 1317, 103-133.
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 223-235.
  • Nakazawa, H., & Itazaki, M. (2017). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science, 8(1), 105-115.
  • US20140135497A1. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Tang, W., & Zhang, X. (2008). Developing chiral ligands for asymmetric hydrogenation. Accounts of Chemical Research, 41(8), 941-950.
  • Alabugin, I. V., Gold, B., & Shatruk, M. (2019). Stereoelectronic effects. Chemical Reviews, 119(14), 8317-8370.
  • Wulff, W. D. (2012). Scalable Syntheses of the Vaulted Biaryl Ligands VAPOL and VANOL via the Cycloaddition/Electrocyclization Cascade. The Journal of Organic Chemistry, 77(17), 7113-7125.
  • Shi, M., & Zhang, X. (2021).
  • Cai, Q., & Zheng, W.-H. (2024). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters, 26(1), 1-6.
  • Zhang, Y., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 16, 1034-1041.
  • Zhang, X., & Wang, J. (2026). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. Journal of the American Chemical Society.
  • Jacobsen, E. N. (2020). Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. Accounts of Chemical Research, 53(9), 1837-1851.
  • Johnston, J. N. (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews, 46(15), 4537-4559.
  • Jones, P. G., & Ahrens, B. (2000). 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid.
  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(11), 1630-1638.
  • Al-dujaili, A. H., Al-Masoudi, W. A., & Al-bayati, Y. K. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29013-29026.
  • Wulff, W. D., & Antilla, J. C. (2007). Catalytic Asymmetric Diels–Alder Reaction of 2′-Hydroxychalcone as a Dienophile with a VANOL-Borate Ester Complex. The Journal of Organic Chemistry, 72(12), 4346-4355.
  • Gessner, V. H., & Vo, T. H. T. (2022).
  • Buchwald, S. L., & Wolfe, J. P. (1999). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 121(41), 9722-9723.
  • Li, Y., et al. (2026).
  • Taillefer, M., & Bricout, H. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Inorganics, 12(9), 241.
  • Pfaltz, A. (1996). Design of chiral ligands for asymmetric catalysis: from C2-symmetric semicorrins and bisoxazolines to non-symmetric phosphinooxazolines. Acta Chemica Scandinavica, 50, 189-194.
  • Yang, J., Han, X., Zhou, L., & Xiong, C. (2008). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 20(8), 6543-6546.
  • Wulff, W. D. (n.d.). Enantioselective Catalysis. Michigan State University Department of Chemistry.
  • Partenheimer, W. (2003). Synthesis of 2,5‐Diformylfuran and Furan‐2,5‐Dicarboxylic Acid by Catalytic Air‐Oxidation of 5‐Hydroxymethylfurfural. Unexpectedly Selective Aerobic Oxidation of Benzyl Alcohol to Benzaldehyde with Metal/Bromide Catalysts.
  • Lipecka, J., & Wawrzeńczyk, C. (2022). Symmetry and Asymmetry in Medicinal Chemistry. Symmetry, 14(10), 2097.

Sources

Application

Application Notes and Protocols for the In Vitro Biological Screening of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic Acid Analogs

Introduction: Rationale for Screening a Novel Biphenyl Scaffold Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Screening a Novel Biphenyl Scaffold

Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This structural motif is found in established non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[1] The biphenyl structure provides a rigid backbone for precise orientation of functional groups, while the carboxylic acid moiety is key for interacting with the active sites of various enzymes. The broader class of biphenyl derivatives has shown a wide array of biological activities, including anti-cancer, antimicrobial, and antihypertensive properties.[1][2]

The specific scaffold, 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid , presents a unique combination of functionalities. The fluorine atom can enhance metabolic stability and binding affinity, the methoxy group can modulate electronic properties and lipophilicity, and the vicinal dicarboxylic acids introduce a strong acidic center, potentially mimicking natural substrates for certain enzymes or providing multiple interaction points within a target's active site.

This application note outlines a comprehensive, tiered in vitro screening cascade designed to elucidate the cytotoxic, anti-inflammatory, and anti-cancer potential of a library of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid analogs. The protocols are designed to be robust and self-validating, providing researchers in drug discovery with a clear roadmap from initial broad-based screening to more focused mechanistic studies.

Tier 1: Foundational Cytotoxicity and Cell Viability Screening

The initial step in evaluating any new chemical entity is to determine its general effect on cell viability. This foundational data is crucial for two reasons: 1) to identify compounds with potential as cytotoxic anti-cancer agents, and 2) to determine sub-toxic concentrations for subsequent functional assays, ensuring that observed effects are not simply a result of cell death.

Protocol 1: XTT Cell Viability Assay

The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[3][4] Viable cells with active metabolism reduce the yellow tetrazolium salt, XTT, to a water-soluble orange formazan product.[4] The intensity of the orange color is directly proportional to the number of metabolically active cells.[4] Unlike the related MTT assay, the XTT assay does not require a solubilization step, simplifying the protocol.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against cancerous and non-cancerous cell lines.

Materials:

  • Human colorectal carcinoma cell line (e.g., HCT116)

  • Human non-cancerous fibroblast cell line (e.g., MRC-5)

  • RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • XTT Cell Viability Assay Kit (containing XTT reagent and activation solution)

  • Test compounds dissolved in DMSO (10 mM stock)

  • Doxorubicin (positive control)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 450 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count HCT116 and MRC-5 cells.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds and Doxorubicin in culture medium. A typical starting concentration is 100 µM, with 8-10 serial dilutions.

    • Include a "vehicle control" (DMSO at the same final concentration as the test compounds, typically <0.5%) and a "no-cell" blank control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds.

    • Incubate for 48-72 hours at 37°C and 5% CO₂. The incubation time can be varied depending on the cell line's doubling time.[5]

  • XTT Assay:

    • Prepare the XTT working solution according to the manufacturer's instructions (typically mixing the XTT reagent with the activation solution).

    • Add 50 µL of the XTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until the orange formazan product is visible.

    • Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Summarize the IC50 values in a clear, structured table. A selectivity index (SI) can be calculated to indicate a compound's preferential cytotoxicity towards cancer cells.

Table 1: Cytotoxicity and Selectivity of Biphenyl Analogs

Compound IDHCT116 IC50 (µM)MRC-5 IC50 (µM)Selectivity Index (SI = IC50 MRC-5 / IC50 HCT116)
Analog-0015.2>100>19.2
Analog-00278.1>100>1.28
Analog-00312.585.36.82
Doxorubicin0.84.55.63
Visualization: Tiered Screening Workflow

The overall logic of the screening cascade can be visualized to provide a clear experimental path.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Functional & Mechanistic Assays cluster_2 Tier 3: Lead Optimization T1_Start Compound Library (2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid analogs) T1_Assay Protocol 1: XTT Cell Viability Assay (Cancer vs. Non-cancerous cells) T1_Start->T1_Assay T2_AntiInflam Anti-Inflammatory Pathway T1_Assay->T2_AntiInflam Select non-toxic analogs (IC50 > 20µM) T2_AntiCancer Anti-Cancer Pathway T1_Assay->T2_AntiCancer Select cytotoxic & selective analogs (SI > 5) T3_End Identify Lead Candidates T2_AntiInflam->T3_End T2_AntiCancer->T3_End

Caption: Tiered screening workflow for biphenyl analogs.

Tier 2: Anti-Inflammatory Potential Assessment

For compounds demonstrating low cytotoxicity in Tier 1, the next logical step is to investigate their potential as anti-inflammatory agents, a known activity for the biphenyl scaffold.[1] This involves targeting key enzymatic and signaling pathways in inflammation.

Protocol 2: Cyclooxygenase (COX-2) Inhibition Assay

COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins. Inhibition of COX-2 is a primary mechanism for many NSAIDs.[1] This fluorometric assay provides a rapid and sensitive method for high-throughput screening of COX-2 inhibitors.[6]

Objective: To determine the inhibitory activity (IC50) of test compounds against human recombinant COX-2.

Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric)

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer, COX Probe, COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare all kit components as per the manufacturer's protocol. Reconstitute the lyophilized COX-2 enzyme and keep it on ice.

    • Prepare a 10X working solution of the test compounds and Celecoxib in COX Assay Buffer.

  • Assay Setup: In a 96-well black plate, add components in the following order:

    • Enzyme Control (EC): 10 µL of Assay Buffer.

    • Inhibitor Control: 10 µL of diluted Celecoxib.

    • Sample Wells (S): 10 µL of diluted test compounds.

    • Add appropriate volume of COX Assay Buffer to all wells.

    • Add COX Cofactor and COX Probe to all wells.

    • Finally, add the diluted COX-2 enzyme to all wells except a "no-enzyme" blank.

  • Reaction and Measurement:

    • Incubate the plate for 10-15 minutes at room temperature, protected from light.

    • Initiate the reaction by adding Arachidonic Acid to all wells.[7]

    • Immediately begin measuring the fluorescence intensity in kinetic mode for 20-30 minutes at Ex/Em = 535/587 nm. The slope of the linear portion of the curve represents the reaction rate.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Calculate the percentage of inhibition:

      • % Inhibition = ((Slope_EC - Slope_S) / Slope_EC) * 100

    • Plot % Inhibition against the log of compound concentration to determine the IC50 value.

Protocol 3: NF-κB Reporter Assay

Nuclear Factor-kappa B (NF-κB) is a master transcription factor that regulates the expression of numerous pro-inflammatory genes.[8][9] The NF-κB signaling pathway is a key target for anti-inflammatory drug discovery.[10] This protocol uses a stable cell line containing an NF-κB-driven luciferase reporter gene to quantify pathway activation.

Objective: To assess the ability of test compounds to inhibit TNF-α-induced NF-κB activation.

Materials:

  • HEK293T cell line stably expressing an NF-κB-luciferase reporter construct.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Tumor Necrosis Factor-alpha (TNF-α), human recombinant.

  • Bay 11-7082 (known NF-κB inhibitor, positive control).

  • Luciferase Assay System.

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed 2 x 10⁴ HEK293T-NF-κB-luc cells per well in 100 µL of complete medium in a 96-well white plate. Incubate for 24 hours.

  • Compound Pre-treatment:

    • Add test compounds and Bay 11-7082 at various non-toxic concentrations (determined from Tier 1) to the cells.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add TNF-α to all wells (except the unstimulated control) to a final concentration of 10 ng/mL to induce NF-κB activation.[10]

    • Incubate for 6-8 hours at 37°C.

  • Luciferase Measurement:

    • Remove the medium and lyse the cells using the lysis buffer provided in the luciferase assay kit.

    • Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to a cell viability assay (e.g., CellTiter-Glo) performed in a parallel plate to account for any minor cytotoxicity.

    • Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control.

    • Plot the percentage of inhibition against compound concentration to determine the IC50.

Visualization: NF-κB Signaling Pathway

A diagram illustrating the canonical NF-κB signaling pathway helps to contextualize the assay's mechanism.

G cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression NFkB_nuc NF-κB NFkB_nuc->Genes Binds DNA

Caption: Canonical NF-κB signaling pathway.

Tier 2: Anti-Cancer Mechanistic Assays

For compounds that demonstrated selective cytotoxicity in Tier 1, further investigation into their mechanism of action is warranted. Matrix metalloproteinases (MMPs) are often overexpressed in tumors and play a critical role in invasion and metastasis, making them attractive targets for anti-cancer therapy. The dicarboxylic acid feature of the test compounds makes them potential candidates for MMP inhibition.

Protocol 4: MMP-9 Inhibitor Screening Assay

MMP-9 (Gelatinase B) is strongly implicated in cancer progression. This assay uses a fluorogenic substrate that is cleaved by MMP-9 to release a quenched fluorophore, providing a direct measure of enzyme activity.

Objective: To determine the inhibitory activity (IC50) of test compounds against human recombinant MMP-9.

Materials:

  • MMP-9 Inhibitor Screening Kit (Fluorometric)

  • Human Recombinant MMP-9 enzyme

  • MMP-9 Assay Buffer

  • FRET-based MMP-9 substrate

  • NNGH (a broad-spectrum MMP inhibitor, positive control)

  • 96-well black microplate

  • Fluorescence microplate reader (e.g., Ex/Em = 325/393 nm)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute the lyophilized MMP-9 enzyme with pre-chilled buffer and keep on ice.

    • Prepare serial dilutions of test compounds and NNGH in Assay Buffer.

  • Assay Setup: In a 96-well black plate, add components as follows:

    • Enzyme Control (EC): Assay Buffer.

    • Inhibitor Control: Diluted NNGH.

    • Sample Wells (S): Diluted test compounds.

    • Add diluted MMP-9 enzyme to all wells.

    • Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

  • Reaction and Measurement:

    • Initiate the reaction by adding the MMP-9 substrate to all wells.

    • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at the appropriate wavelengths.

  • Data Analysis:

    • Determine the reaction rate (slope) for each well.

    • Calculate the percentage of inhibition relative to the enzyme control.

    • Plot % Inhibition against the log of compound concentration to determine the IC50 value.

Data Presentation: Enzyme Inhibition Profile

Consolidate the results from the enzyme inhibition assays into a single table for easy comparison of potency and selectivity.

Table 2: Enzyme Inhibition Profile of Lead Analogs

Compound IDCOX-2 IC50 (µM)MMP-9 IC50 (µM)
Analog-001>502.1
Analog-0038.945.7
Analog-0041.5>50
Celecoxib0.05>100
NNGH>1000.01

Conclusion and Future Directions

This application note provides a structured, multi-tiered approach for the initial in vitro characterization of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid analogs. The screening cascade is designed to efficiently identify compounds with promising biological activity, categorizing them based on their cytotoxic, anti-inflammatory, or anti-cancer profiles.

  • Tier 1 successfully triages the compound library, identifying potent cytotoxic agents for anti-cancer development and non-cytotoxic compounds for other therapeutic applications.

  • Tier 2 provides mechanistic insights, determining whether the observed activities are mediated through inhibition of key enzymes like COX-2 and MMP-9, or through modulation of critical signaling pathways such as NF-κB.

The data generated from these protocols will enable researchers to build robust structure-activity relationships (SAR) and select the most promising lead candidates for further preclinical development, including secondary assays, ADME-Tox profiling, and eventual in vivo efficacy studies.

References

  • Moos, P. J., et al. (1999). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available from: [Link]

  • Mishra, S., et al. (2015). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC - NIH. Available from: [Link]

  • Fuchs, D., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available from: [Link]

  • Elabscience. Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit (E-BC-D003). Available from: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]

  • Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. PubMed. Available from: [Link]

  • ResearchGate. Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1- f ][1][11]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Available from: [Link]_

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]

  • NIH - NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Available from: [Link]

  • Wikipedia. NF-κB. Available from: [Link]

  • Deep, A., et al. (2012). Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. PubMed. Available from: [Link]

  • MDPI. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Available from: [Link]

  • ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents. Available from: [Link]

  • NIH - NCBI Bookshelf. (2013). Cell Viability Assays. Available from: [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available from: [Link]

  • PMC - NIH. (2021). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Available from: [Link]

  • PMC - NIH. (2022). Monitoring the Levels of Cellular NF-κB Activation States. Available from: [Link]

  • IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. Available from: [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link]

  • JSciMed Central. Biological Potential of FluoroBenzene Analogs. Available from: [Link]

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

  • PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Available from: [Link]

  • Bio-Rad Antibodies. NF-κB Signaling Pathway. Available from: [Link]

  • ResearchGate. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Available from: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]

  • De, S., et al. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Available from: [Link]

  • Assay Genie. MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Available from: [Link]

  • ResearchGate. (2019). In-vitro Models in Anticancer Screening. Available from: [Link]

  • PMC - NIH. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Available from: [Link]

  • ResearchGate. (2013). Computational Models of the NF-KB Signalling Pathway. Available from: [Link]

  • NIH. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available from: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • ResearchGate. A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. Available from: [Link]

  • BioIVT. Enzyme Inhibition Studies. Available from: [Link]

  • YouTube. (2023). functional in vitro assays for drug discovery. Available from: [Link]

  • MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic Acid

Welcome to the technical support center for the synthesis of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and achieve high yields and purity.

Introduction to the Synthetic Strategy

The synthesis of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid is most effectively achieved through a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core by coupling an appropriate aryl halide with a boronic acid derivative.

  • Ester Hydrolysis: Conversion of the resulting diester to the final dicarboxylic acid.

This guide will delve into the nuances of each step, providing a detailed experimental protocol and addressing potential pitfalls.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Hydrolysis A Dimethyl 4-bromo-5-methoxyphthalate C Dimethyl 2'-fluoro-5-methoxybiphenyl-3,4-dicarboxylate A->C Pd Catalyst, Base, Solvent B 2-Fluorophenylboronic acid B->C Pd Catalyst, Base, Solvent D 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid C->D Base, Solvent, Heat

Caption: Proposed two-step synthesis of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Dimethyl 2'-fluoro-5-methoxybiphenyl-3,4-dicarboxylate via Suzuki-Miyaura Coupling

Materials:

  • Dimethyl 4-bromo-5-methoxyphthalate

  • 2-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), finely powdered

  • 1,4-Dioxane and water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add dimethyl 4-bromo-5-methoxyphthalate (1.0 eq), 2-fluorophenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., PPh₃, 2-6 mol%).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford dimethyl 2'-fluoro-5-methoxybiphenyl-3,4-dicarboxylate.

Step 2: Hydrolysis of Dimethyl 2'-fluoro-5-methoxybiphenyl-3,4-dicarboxylate

Materials:

  • Dimethyl 2'-fluoro-5-methoxybiphenyl-3,4-dicarboxylate

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or methanol (MeOH) and water

  • Hydrochloric acid (HCl), 1M or 2M solution

Procedure:

  • Dissolve the biphenyl diester (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Add the base (e.g., LiOH, 2.5-3.0 eq) to the solution.

  • Heat the mixture to reflux (typically 60-80 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 4-16 hours).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with the HCl solution.

  • A white precipitate of the dicarboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Troubleshooting Guide

Troubleshooting_Guide cluster_suzuki Suzuki Coupling Issues cluster_hydrolysis Hydrolysis Issues start Low Yield or Incomplete Reaction suzuki_check Check Catalyst Activity & Ligand Integrity start->suzuki_check hydrolysis_base Increase Base Equivalents or Use Stronger Base start->hydrolysis_base base_check Evaluate Base Strength & Solubility suzuki_check->base_check boronic_acid_check Assess Boronic Acid Quality (Homocoupling/Protodeboronation) base_check->boronic_acid_check temp_time_check Optimize Temperature & Reaction Time boronic_acid_check->temp_time_check purification Purification Challenges temp_time_check->purification hydrolysis_temp_time Increase Temperature & Reaction Time hydrolysis_base->hydrolysis_temp_time solubility_check Improve Substrate Solubility (Co-solvent) hydrolysis_temp_time->solubility_check solubility_check->purification

Caption: A workflow for troubleshooting common issues in the synthesis.

Suzuki-Miyaura Coupling Troubleshooting
Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive palladium catalyst.Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques to prevent catalyst deactivation.
Ineffective base.The choice of base is critical. For this reaction, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. Ensure the base is finely powdered and anhydrous.[1]
Poor quality of boronic acid.Use high-purity 2-fluorophenylboronic acid. Impurities can inhibit the catalyst.
Significant Homocoupling of Boronic Acid Reaction conditions favor boronic acid self-coupling.Lower the reaction temperature. Use a less concentrated solution. A slightly slower addition of the boronic acid can sometimes mitigate this side reaction.
Protodeboronation (Loss of Boronic Acid) Presence of excess water or acidic impurities. Elevated temperatures.Use carefully dried and degassed solvents. Ensure the base is sufficient to maintain a basic environment. Avoid unnecessarily long reaction times at high temperatures.
Low Yield with Electron-Deficient Aryl Halide The electron-withdrawing nature of the ester groups on the aryl bromide can make oxidative addition more challenging.Consider using a more electron-rich and bulky phosphine ligand, such as those from the Buchwald family (e.g., SPhos, XPhos), to facilitate the oxidative addition step.
Ester Hydrolysis Troubleshooting
Problem Potential Cause Suggested Solution
Incomplete Hydrolysis (Mono-acid or Starting Material Remains) Insufficient base or reaction time.Increase the equivalents of the base (e.g., up to 4-5 equivalents of LiOH). Prolong the reaction time and ensure the temperature is maintained at reflux.
Steric hindrance around the ester groups.The biphenyl structure can create steric hindrance. Using a stronger base like KOH or switching to a co-solvent system that improves solubility at higher temperatures (e.g., dioxane/water) may be beneficial.[2]
Difficulty in Precipitating the Product The product is partially soluble in the acidic aqueous solution.After acidification, cool the solution in an ice bath for an extended period to maximize precipitation. If the product remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying and evaporation may be necessary.
Oily Product Instead of a Solid Presence of impurities.Purify the intermediate diester thoroughly before hydrolysis. For the final product, recrystallization from a suitable solvent system is highly recommended to obtain a pure, crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for this Suzuki-Miyaura coupling?

A1: While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine ligand often provide better results. For this specific transformation, where the aryl bromide is substituted with electron-withdrawing groups, a more electron-rich and bulky ligand such as SPhos or XPhos may improve the yield by facilitating the oxidative addition step.

Q2: Why is degassing the solvents important for the Suzuki-Miyaura reaction?

A2: The active catalytic species in the Suzuki-Miyaura reaction is a Pd(0) complex, which is susceptible to oxidation by dissolved oxygen in the solvents. This oxidation deactivates the catalyst, leading to lower yields or complete reaction failure. Degassing the solvents by sparging with an inert gas (nitrogen or argon) or by freeze-pump-thaw cycles removes dissolved oxygen and protects the catalyst.

Q3: Can I use a different base for the ester hydrolysis?

A3: Yes, while lithium hydroxide is commonly used due to its high reactivity and the insolubility of its lithium salts of organic impurities in some cases, sodium hydroxide or potassium hydroxide can also be effective. The choice of base may influence the reaction time and the ease of product isolation.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid can be confirmed using standard analytical techniques. ¹H NMR spectroscopy should show characteristic aromatic proton signals, and the absence of the methyl ester singlets from the starting material. ¹³C NMR will confirm the presence of the carboxylic acid carbons. Mass spectrometry will provide the molecular weight of the compound. Purity can be assessed by HPLC and by obtaining a sharp melting point. Characterization data for a similar compound, 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid, shows ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, aromatic), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 10.8 Hz, 1H), 3.87 (s, 3H, OCH₃) and ¹³C NMR signals at δ 167.4 (COOH), 160.1 (C-F), 152.3 (OCH₃).[3]

Q5: What are the main side reactions to be aware of in the Suzuki-Miyaura coupling step?

A5: The primary side reactions are the homocoupling of the boronic acid to form 2,2'-difluorobiphenyl, and the protodeboronation of the 2-fluorophenylboronic acid, which results in the formation of fluorobenzene. Careful control of the reaction conditions, as outlined in the troubleshooting guide, can minimize these side reactions.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(23), 8121–8125.
  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of 2-Fluorophenylboronic Acid in Organic Synthesis.
  • The Suzuki coupling reaction of aryl bromides with phenylboronic acid... (n.d.).
  • Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. (n.d.).
  • Suzuki reaction of (hetero)aryl fluorosulfates 30 and arylboronic acid... (n.d.).
  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxyl
  • Lundvall, F., Dietzel, P. D. C., & Fjellvåg, H. (2016). Crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate.
  • Beaudry, C. M., & Malerich, J. P. (2005). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes. Organic Letters, 7(12), 2493–2495.
  • Cossy, J., & Pale, P. (1987). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Tetrahedron Letters, 28(48), 6039–6040.
  • 5-Fluoro-2-methoxybenzoic acid 97 394-04-7. (n.d.). Sigma-Aldrich.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). Arkivoc.
  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google P
  • Failed suzuki coupling, any suggenstions? : r/Chempros. (2022). Reddit.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. (2020). Molecules, 25(21), 5175.
  • Synthesis and identification of 2,5-bis-(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid, an unanticipated ferulate 8–8-coupling product acylating cereal plant cell walls. (2007). Organic & Biomolecular Chemistry, 5(1), 43–50.
  • Lundvall, F., Guillou, N., & Fjellvåg, H. (2014). 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 70(5), o615.
  • Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate. (2016).
  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). Molecules, 24(23), 4235.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2338–2347.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • 3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid. (n.d.). Benchchem.
  • Crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate. (2016).
  • Purification of phosphoric acid by melt crystalliz
  • Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020).
  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). Chemistry – A European Journal, 23(56), 14049–14059.
  • Crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate. (2016).
  • Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). Molecules, 24(23), 4235.
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2015).
  • Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. (2017).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society, 140(12), 4342–4353.
  • Chemoselective hydrolysis of the biphenyl ester 3 with methoxy groups... (n.d.).
  • Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. (n.d.).
  • 2-Fluoro-5-(4-Methoxycarbonylphenyl)benzoic acid 1261980-30-6 wiki. (n.d.). Guidechem.
  • 4-Fluoro-4'-methoxybiphenyl. (n.d.). PubChem.

Sources

Optimization

Technical Support Center: Recrystallization of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid

Guide Objective: This technical guide provides a comprehensive, experience-driven framework for selecting an optimal recrystallization solvent for 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid (CAS: 1381944-79-1). I...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This technical guide provides a comprehensive, experience-driven framework for selecting an optimal recrystallization solvent for 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid (CAS: 1381944-79-1). It is designed for researchers, chemists, and drug development professionals to troubleshoot common purification challenges and establish a robust, scalable crystallization protocol.

Core Compound Analysis: Understanding Physicochemical Drivers

Before selecting a solvent, it is imperative to analyze the structural attributes of the target molecule, as these features dictate its solubility behavior.

2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid is a highly functionalized biphenyl derivative.[1] Its solubility is governed by a balance of polar and non-polar characteristics:

  • Biphenyl Core: The rigid, aromatic biphenyl scaffold provides a flat structure conducive to efficient crystal lattice packing, a favorable attribute for crystallization.[2]

  • Dicarboxylic Acid Groups (-COOH): These two groups are the dominant drivers of polarity. They are potent hydrogen bond donors and acceptors, leading to strong intermolecular interactions (dimerization). This generally results in high melting points and favors solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds.[3]

  • Methoxy Group (-OCH3): This ether linkage adds to the molecule's polarity and enhances solubility in a range of polar organic solvents.[4]

  • Fluoro Group (-F): The electronegative fluorine atom introduces a dipole moment, further contributing to the overall polarity.

Table 1: Physicochemical Properties of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid

PropertyValueSource
IUPAC Name 4-(3-carboxy-5-methoxyphenyl)-2-fluorobenzoic acidPubChem[1]
CAS Number 1381944-79-1Aladdin Chemistry[5]
Molecular Formula C₁₅H₁₁FO₅PubChem[1]
Molecular Weight 290.24 g/mol PubChem[1]
Structure PubChem[1]
Chemical structure of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: What is the recommended starting solvent system for recrystallizing this compound?

A: Based on available synthesis procedures, the most effective and validated system is a mixed-solvent system of ethanol and water , specifically in a 1:3 ratio for the final crystallization mixture.[1]

  • Rationale: The compound exhibits good solubility in hot ethanol. Water, in which the organic molecule is poorly soluble, acts as an "anti-solvent." By carefully adding water to the hot ethanolic solution, the polarity of the medium is increased to a point where the compound's solubility is drastically reduced, forcing it to crystallize out upon slow cooling, leaving more soluble impurities behind in the mother liquor. The presence of two carboxylic acid groups makes alcohol/water mixtures a common and effective choice.[3]

Q2: During my experiment, the compound "oiled out" into a viscous liquid instead of forming crystals. What causes this and how can it be prevented?

A: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, or if the solution is supersaturated to an extreme degree.

  • Causality: The solubility of your compound in the chosen solvent is too high, or the solution is too concentrated. When cooled, the saturation point is reached while the temperature is still high enough for the solid to exist as a liquid phase.

  • Troubleshooting Steps:

    • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

    • Add More 'Good' Solvent: Add a small amount of the primary solvent (e.g., more ethanol in an ethanol/water system) to decrease the overall saturation.

    • Ensure Slow Cooling: Allow the flask to cool slowly to room temperature (e.g., by insulating it with glass wool) before moving it to an ice bath. Rapid cooling promotes supersaturation and oiling.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q3: My yield after recrystallization is very low. How can I improve recovery?

A: Low recovery is a common issue and typically points to one of several procedural missteps.

  • Potential Causes & Solutions:

    • Excessive Solvent: You may have used too much solvent to dissolve the initial sample. The goal is to create a saturated solution at the solvent's boiling point, not a dilute one. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product. Solution: Use a pre-heated funnel and flask for hot filtration and add a slight excess of solvent (~5-10%) before filtering to ensure the compound remains in solution. Evaporate this excess solvent before cooling.

    • Incomplete Crystallization: The compound may still have significant solubility in the cold mother liquor. Solution: Ensure the solution is thoroughly chilled in an ice bath for at least 15-30 minutes before filtration to maximize precipitation. Also, consider adjusting the solvent/anti-solvent ratio; a higher proportion of the anti-solvent (water) will decrease solubility further.

Q4: The product is still impure after one recrystallization. What are my options?

A: If significant impurities remain, the chosen solvent system may not be adequately discriminating between your product and the contaminant.

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: A second pass through the same procedure will often remove the remaining impurities.

    • Use Activated Charcoal: If the impurities are colored, they can often be removed with activated charcoal. Add a small amount of charcoal to the cool solution, heat the mixture to a boil, perform a hot filtration to remove the charcoal (and the adsorbed impurities), and then proceed with cooling.

    • Select a Different Solvent System: You may need to re-screen for a new solvent or solvent pair. Consult the systematic protocol in the next section. A different polarity system, such as Acetone/Hexane or Ethyl Acetate/Hexane, may provide better separation.[3]

Systematic Protocol for De Novo Solvent Selection

If the standard ethanol/water system is suboptimal for your specific impurity profile, a systematic screening approach is required.

Workflow for Recrystallization Solvent Screening

The following diagram outlines the logical progression for identifying a suitable solvent system.

Recrystallization_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Decision & Optimization Start Place ~20mg Crude Product in Test Tube Add_Solvent Add Solvent Dropwise (RT) Start->Add_Solvent Observe_Cold Observe Solubility (Room Temp) Add_Solvent->Observe_Cold Heat_Solvent Heat to Boiling Observe_Cold->Heat_Solvent Insoluble or Sparingly Soluble? Observe_Hot Observe Solubility (Hot) Heat_Solvent->Observe_Hot Cool_Solvent Cool Slowly to RT, then Ice Bath Observe_Hot->Cool_Solvent Fully Dissolved? Observe_Crystals Check for Crystal Formation Cool_Solvent->Observe_Crystals Decision Evaluate Outcome Observe_Crystals->Decision Result_Good IDEAL: Insoluble Cold, Soluble Hot, Forms Crystals on Cooling Decision->Result_Good Yes Result_Mixed SUITABLE FOR MIXED SYSTEM: Too Soluble Cold (Use as Solvent) Insoluble Hot (Use as Anti-Solvent) Decision->Result_Mixed Partial Success Result_Bad POOR: Insoluble Hot or Too Soluble Cold Decision->Result_Bad No Optimize Optimize & Scale Up Protocol Result_Good->Optimize Result_Mixed->Optimize Proceed to Mixed Solvent Protocol

Caption: Logical workflow for screening and selecting a recrystallization solvent.

Experimental Protocols

A. Single Solvent Screening

  • Place approximately 20-30 mg of your crude 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid into a small test tube.

  • Add a candidate solvent dropwise at room temperature until the solid is just covered. Agitate the mixture. Note if the solid dissolves completely.

  • If the solid does not dissolve at room temperature, gently heat the mixture in a sand or water bath to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • If the solid dissolves completely in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observe the result: An ideal single solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot, and which yields abundant crystals upon cooling.

Table 2: Candidate Solvents for Screening (Ordered by Decreasing Polarity)

SolventBoiling Point (°C)PolarityRationale & Expected Outcome
Water100Very HighLikely insoluble even when hot. Good candidate for an anti-solvent.
Acetic Acid118HighMay work as a single solvent due to its own carboxylic acid nature.
Methanol65HighLikely to be a good solvent. May be too soluble even when cold.
Ethanol78HighKnown to be a good solvent. Likely requires an anti-solvent for good recovery.[1]
Acetone56Medium-HighGood solvent potential. Often paired with a non-polar anti-solvent.
Tetrahydrofuran (THF)66MediumDicarboxylic acids can be soluble in THF.[6]
Ethyl Acetate77MediumGood general-purpose solvent. A possible candidate.
Toluene111LowUnlikely to dissolve the compound. Potential anti-solvent.
Hexanes~69Very LowInsoluble. Excellent candidate for an anti-solvent.

B. Mixed-Solvent System Protocol (Example: Acetone/Hexane)

  • Place the crude compound in an Erlenmeyer flask.

  • Heat a beaker of acetone on a hot plate. Add the minimum amount of hot acetone to the flask to just dissolve the compound.

  • While the acetone solution is still hot, add hexane (the anti-solvent) dropwise with swirling.

  • Continue adding hexane until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of hot acetone until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once cool, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry thoroughly.

References

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester Chemistry Department. Available at: [Link]

  • (2R,3S,4S,5R)-rel-3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carboxylic Acid - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 5 Fluoro 2 Methoxybenzoic Acid Manufacturer - Enanti Labs. Enanti Labs. Available at: [Link]

  • Process for crystallization of dicarboxylic acids - Google Patents. Google Patents.
  • Purification of carboxylic acids by complexation with selective solvents - Google Patents. Google Patents.
  • Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents. Google Patents.
  • 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst - ResearchGate. ResearchGate. Available at: [Link]

  • RECRYSTALLISATION - University of Calgary. University of Calgary Chemistry Department. Available at: [Link]

  • Recrystallization and Crystallization - University of Illinois. University of Illinois Chemistry Department. Available at: [Link]

  • Carboxylic and dicarboxylic acids extracted from crushed magnesium oxide single crystals - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. Available at: [Link]

  • Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Royal Society of Chemistry. Available at: [Link]

  • 2-(3,4-Dihydroxy-5-methoxyphenyl)acetic acid | C9H10O5 | CID 54265256 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 4-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758997 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 2-Fluoro-5 -methoxybiphenyl-3 ,4-dicarboxylic acid - reagent.com.cn. reagent.com.cn. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Challenges in the Functionalization of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid

Welcome, researchers and drug development professionals, to our dedicated guide for troubleshooting the low reactivity of the carboxylic acid groups in 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid. This document pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals, to our dedicated guide for troubleshooting the low reactivity of the carboxylic acid groups in 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid. This document provides in-depth technical assistance to overcome the unique synthetic challenges posed by this molecule, ensuring your projects remain on track.

Understanding the Core Problem: Steric and Electronic Hurdles

The structure of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid presents a classic case of sterically hindered and electronically influenced carboxylic acid groups. The biphenyl system's non-planar nature, coupled with the substitution pattern, can significantly reduce the accessibility and electrophilicity of the carboxyl groups.[1][2] This often leads to sluggish or incomplete reactions under standard conditions.

The primary factors contributing to the low reactivity are:

  • Steric Hindrance: The spatial arrangement of the two phenyl rings can physically block the approach of nucleophiles to the carboxylic acid groups, a phenomenon known as steric hindrance.[1][2] This is particularly pronounced for the carboxylic acid at the 3'-position, which is flanked by the other phenyl ring.

  • Electronic Effects: The fluorine atom at the 2-position is strongly electron-withdrawing, which can decrease the electron density of the aromatic system and affect the acidity and reactivity of the carboxylic acid groups.[3] The methoxy group at the 5'-position is electron-donating, which can also modulate the electronic properties of the molecule.

  • Differential Reactivity: The two carboxylic acid groups are not electronically or sterically equivalent. This can lead to challenges in achieving complete difunctionalization or selective monofunctionalization.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction using EDC/HOBt is failing with this substrate. What is the likely cause?

A1: The low reactivity of the carboxylic acid groups in 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid often renders standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) ineffective. The O-acylisourea intermediate formed with carbodiimides may not be sufficiently reactive to overcome the steric hindrance for the subsequent nucleophilic attack by the amine.

Q2: I am observing the formation of a mono-adduct, but the reaction stalls and does not proceed to the di-adduct. How can I drive the reaction to completion?

A2: The formation of a mono-adduct is common due to the differential reactivity of the two carboxylic acid groups. Once the first amine is coupled, the steric bulk of the newly formed amide can further hinder the approach to the second carboxylic acid group. To drive the reaction to completion, you will likely need more forcing conditions or a more potent activating agent.

Q3: Is it possible to selectively functionalize one of the carboxylic acid groups?

A3: Achieving selective monofunctionalization is a significant challenge but can be approached by leveraging the inherent differences in reactivity between the 3'- and 4'-carboxylic acid groups. Strategies include using a sub-stoichiometric amount of the nucleophile, carefully controlling the reaction temperature, or employing a milder activating agent that preferentially reacts with the less hindered carboxyl group. For dicarboxylic acids, regioselective monoamidation can sometimes be achieved by the gradual addition of a coupling reagent.[4]

Q4: What are the best practices for activating these hindered carboxylic acids?

A4: For sterically hindered carboxylic acids, two main strategies are generally successful:

  • Using High-Potency Coupling Reagents: Uronium or phosphonium salts like HATU, HBTU, or PyBOP are often more effective than carbodiimides for activating hindered carboxylic acids.[5] They form highly reactive activated esters that can overcome the steric barrier.[5]

  • Conversion to Acid Chlorides: A more "classical" but highly effective approach is to convert the carboxylic acids to their corresponding acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6][7] Acid chlorides are significantly more electrophilic and will react with a wider range of nucleophiles.[8][9]

Troubleshooting Workflow

This workflow provides a systematic approach to addressing low reactivity issues with 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU / Base HATU HATU Amide Amide Product ActiveEster->Amide + Amine Amine R'-NH₂

Sources

Optimization

Technical Support Center: Navigating the Challenges of Selective Derivatization of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic Acid

Welcome to the technical support center for the selective derivatization of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective derivatization of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this molecule. Our aim is to equip you with the foundational knowledge and practical protocols to achieve your desired regioselective derivatization with confidence and precision.

The Core Challenge: Achieving Regioselectivity

The primary difficulty in the derivatization of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid lies in achieving regioselectivity. The molecule possesses two carboxylic acid groups at the 3'- and 4'-positions of one of the phenyl rings, which are chemically distinct due to their surrounding substituents. Selective functionalization of one carboxylic acid over the other is crucial for the synthesis of specific isomers of pharmacologically active compounds and other advanced materials.

The reactivity of each carboxylic acid is influenced by a combination of steric and electronic effects imparted by the ortho-fluoro substituent and the biphenyl system itself. Understanding these influences is paramount to designing a successful selective derivatization strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and experimental hurdles encountered during the selective derivatization of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid.

Q1: I am attempting a mono-esterification and getting a mixture of the di-ester, both mono-ester regioisomers, and unreacted starting material. How can I improve the selectivity for a single mono-ester?

Answer: This is a classic challenge with unsymmetrical dicarboxylic acids. Achieving high selectivity for a single mono-ester requires careful control of reaction conditions to exploit the subtle differences in reactivity between the 3'- and 4'-carboxylic acid groups.

Underlying Principles:

  • Steric Hindrance (The Ortho-Effect): The 3'-carboxylic acid is flanked by the biphenyl linkage at the 2'-position. This creates significant steric hindrance around the 3'-carboxylic acid, making it less accessible to bulky reagents.[1][2] The 4'-carboxylic acid, being in a para-position, is sterically less hindered.

  • Electronic Effects: The fluorine atom at the 2-position of the other ring has an electron-withdrawing inductive effect, which can influence the acidity of the carboxylic acids. Generally, ortho-substituents, regardless of their electronic nature, tend to increase the acidity of a benzoic acid due to the "ortho-effect," which involves forcing the carboxylic acid group out of the plane of the aromatic ring, thus reducing resonance stabilization of the neutral acid.[3]

Troubleshooting Workflow:

start Low Selectivity in Mono-esterification steric_approach Exploit Steric Hindrance start->steric_approach protecting_group Employ a Protecting Group Strategy start->protecting_group reagent_size Use a Bulky Alcohol or Esterifying Agent steric_approach->reagent_size temp_control Lower Reaction Temperature steric_approach->temp_control outcome_4_ester Favors formation of the 4'-mono-ester reagent_size->outcome_4_ester temp_control->outcome_4_ester outcome_pg Allows for sequential derivatization protecting_group->outcome_pg

Troubleshooting Mono-esterification Selectivity

Recommended Strategies:

  • Utilize Sterically Bulky Alcohols: For direct esterification (e.g., Fischer esterification), using a bulky alcohol such as tert-butanol or isopropanol will preferentially react with the less sterically hindered 4'-carboxylic acid.

  • Control Stoichiometry and Reaction Time: Use a slight excess (1.1-1.5 equivalents) of the esterifying agent. Monitor the reaction closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to stop the reaction once the desired mono-ester is the major product, minimizing the formation of the di-ester.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can enhance the selectivity by favoring the reaction pathway with the lower activation energy, which is typically the reaction at the less hindered site.

  • Employ Protecting Groups: This is often the most robust strategy for achieving high regioselectivity.[4] A common approach is to first form a cyclic anhydride between the two carboxylic acid groups. Subsequent nucleophilic opening of the anhydride with an alcohol will preferentially occur at the less hindered 4'-position.

Q2: Which protecting group strategy is most effective for selective derivatization?

Answer: A protecting group strategy allows for the sequential and controlled derivatization of each carboxylic acid. The choice of protecting group is critical and should be orthogonal to the reaction conditions of the subsequent derivatization steps.

Protecting Group Workflow:

start Starting Dicarboxylic Acid protection Protect Both Carboxylic Acids (e.g., as Benzyl Esters) start->protection selective_deprotection Selective Deprotection of one Ester (e.g., Hydrogenolysis of Benzyl Ester) protection->selective_deprotection derivatization1 First Derivatization (e.g., Amide Formation) selective_deprotection->derivatization1 deprotection2 Deprotection of Second Ester derivatization1->deprotection2 derivatization2 Second Derivatization deprotection2->derivatization2 final_product Final Di-substituted Product derivatization2->final_product

Protecting Group Strategy Workflow

Recommended Protecting Groups for Carboxylic Acids:

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality
Benzyl Ester Benzyl alcohol, acid catalystH₂, Pd/C (Hydrogenolysis)Stable to acidic and basic conditions.
tert-Butyl Ester Isobutylene, acid catalystTrifluoroacetic acid (TFA)Stable to basic conditions and hydrogenolysis.
Silyl Esters (e.g., TBDMS) Silyl chloride, baseFluoride source (e.g., TBAF)Labile to acid and base.

Protocol for Selective Derivatization using Protecting Groups:

  • Protection: Convert both carboxylic acids to benzyl esters by reacting the starting material with benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

  • First Derivatization: At this stage, you would typically proceed to selectively deprotect one of the esters. However, for a more advanced strategy, if one ester can be selectively cleaved, you can derivatize the other.

  • Selective Deprotection: Due to the steric hindrance around the 3'-position, enzymatic hydrolysis could potentially offer a route to selectively cleave the 4'-benzyl ester.

  • Second Derivatization: The newly freed carboxylic acid can then be derivatized (e.g., to an amide).

  • Final Deprotection: The remaining benzyl ester can be removed by hydrogenolysis to yield the final product.

Q3: How can I synthesize a mono-amide derivative with high regioselectivity?

Answer: Similar to mono-esterification, achieving selective mono-amidation relies on exploiting the steric differences between the two carboxylic acid groups.

Strategies for Selective Mono-amidation:

  • Direct Amidation with a Bulky Amine: Using a sterically demanding amine in a direct amidation reaction (with a coupling agent like EDC or HATU) will favor reaction at the 4'-carboxylic acid.

  • Anhydride Opening: This is a highly effective method.

    • Form the Cyclic Anhydride: React the dicarboxylic acid with a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride (TFAA).

    • Nucleophilic Opening: React the resulting anhydride with the desired amine. The nucleophilic attack will preferentially occur at the less sterically hindered 4'-carbonyl group.[5]

Experimental Protocol: Selective Mono-amidation via Anhydride Formation

  • Anhydride Formation:

    • Dissolve 1 equivalent of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid in a suitable solvent (e.g., THF).

    • Add 1.1 equivalents of trifluoroacetic anhydride (TFAA) and stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Remove the solvent and excess TFAA under reduced pressure.

  • Amidation:

    • Dissolve the crude anhydride in a fresh portion of anhydrous solvent (e.g., DCM or THF).

    • Cool the solution to 0 °C.

    • Slowly add 1 equivalent of the desired amine.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with a dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography.

Q4: How can I reliably determine the regiochemistry of my mono-derivatized product?

Answer: The most powerful tool for differentiating between the 3'- and 4'-substituted regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR.

NMR Analysis for Regioisomer Differentiation:

  • ¹H NMR:

    • Aromatic Region: The substitution pattern on the dicarboxy-substituted phenyl ring will give rise to distinct splitting patterns for the aromatic protons.

      • 4'-Substituted Isomer: You would expect to see an AX or AB system for the protons at the 5'- and 6'-positions, and a singlet for the proton at the 2'-position.

      • 3'-Substituted Isomer: The aromatic protons will exhibit a more complex splitting pattern, likely an AMX system.

    • Chemical Shifts: The chemical shifts of the aromatic protons will be influenced by the nature of the derivative (ester vs. amide) and can be predicted using additive chemical shift rules.

  • ¹³C NMR:

    • The chemical shifts of the carbonyl carbons and the quaternary carbons of the aromatic ring will be different for the two isomers. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign the structure by observing correlations between protons and carbons that are 2-3 bonds away. For instance, a correlation between the protons of the ester's alkyl group and the 4'-carbonyl carbon would confirm the 4'-ester isomer.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can show through-space correlations between protons. For the 3'-substituted isomer, an NOE may be observed between the protons of the derivative and the proton at the 2'-position.

HPLC Analysis:

The two regioisomers will likely have different retention times on a reverse-phase HPLC column due to differences in their polarity. Developing an HPLC method can be useful for both monitoring the reaction progress and for separating the isomers for characterization.

Concluding Remarks

The selective derivatization of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid is a challenging but achievable synthetic goal. By carefully considering the steric and electronic factors at play and by employing the appropriate strategies, such as the use of bulky reagents, controlled reaction conditions, or robust protecting group methodologies, researchers can successfully synthesize the desired regioisomers. Rigorous characterization, primarily through NMR spectroscopy, is essential to confirm the outcome of these selective reactions. This guide provides a starting point for troubleshooting and developing your synthetic protocols. For further assistance, please do not hesitate to contact our technical support team.

References

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. - ResearchGate. Available at: [Link]

  • Derivatization of the tricarboxylic acid cycle intermediates and analysis by online solid-phase extraction-liquid chromatography-mass spectrometry with positive-ion electrospray ionization - PubMed. Available at: [Link]

  • Recent Advances in External-Directing-Group-Free C–H Functionalization of Carboxylic Acids without Decarboxylation - ResearchGate. Available at: [Link]

  • Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions - ResearchGate. Available at: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - NIH. Available at: [Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review - ResearchGate. Available at: [Link]

  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Two Methods for Direct ortho-Arylation of Benzoic Acids - ACS Publications. Available at: [Link]

  • Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions - PubMed. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]

  • The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing). Available at: [Link]

  • 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at... - ResearchGate. Available at: [Link]

  • Mono esters of dicarboxylic acids, their preparation and use - Google Patents.
  • (PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids - ResearchGate. Available at: [Link]

  • (PDF) Protecting group-free and 1,2-trans selective glycosylation of carboxylic acids. Available at: [Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Available at: [Link]

  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Available at: [Link]

  • Derivatization of carboxylic groups prior to their LC analysis - a review - PubMed. Available at: [Link]

  • Synthesis of dicarboxylic acid monoamides | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, characterisation, in silico molecular docking and DFT studies of 2,6-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one | Indian Journal of Chemistry (IJC). Available at: [Link]

  • Esterification of benzoic acid in a continuous flow microwave reactor - ResearchGate. Available at: [Link]

  • Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]

  • Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing). Available at: [Link]

  • Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. Available at: [Link]

  • Electronic Supporting information for: Selective MonoMethyl Esterification of Linear Dicarboxylic Acids with Bifunctional Alumi - The Royal Society of Chemistry. Available at: [Link]

  • 2',5-Dimethoxyflavone | C17H14O4 | MD Topology | NMR | X-Ray. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Predictive Benchmark: Unlocking the Potential of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic Acid in Metal-Organic Frameworks

A Senior Application Scientist's Guide to the Anticipated Performance of Next-Generation MOFs In the dynamic landscape of porous materials, the quest for Metal-Organic Frameworks (MOFs) with tailored functionalities for...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Anticipated Performance of Next-Generation MOFs

In the dynamic landscape of porous materials, the quest for Metal-Organic Frameworks (MOFs) with tailored functionalities for specific applications is a paramount objective. The strategic functionalization of organic linkers offers a powerful tool to modulate the physicochemical properties of MOFs, thereby enhancing their performance in areas such as gas storage and separation, catalysis, and drug delivery. This guide provides a predictive benchmarking study of a novel, yet to be synthesized, MOF based on the linker 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid .

While direct experimental data for this specific MOF is not yet available in the public domain, this guide leverages existing literature on structurally analogous MOFs to forecast its potential performance characteristics. By dissecting the individual and synergistic effects of the fluoro and methoxy functional groups, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and data-driven projection of this promising new material. Our analysis is grounded in a comparative framework, benchmarking the predicted attributes of the target MOF against the well-characterized, unfunctionalized biphenyl-dicarboxylic acid-based MOF, DUT-5 , as well as analogues featuring singular fluoro and methoxy functionalization.

The Architectural Blueprint: Understanding the Ligand's Influence

The unique substitution pattern of the proposed linker, 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid, is anticipated to impart a distinct set of properties to the resulting MOF. The introduction of a fluorine atom and a methoxy group onto the biphenyl backbone is not merely a decorative modification; it is a strategic design choice aimed at fine-tuning the electronic, steric, and interactive landscape of the porous framework.

Key Predicted Influences of the Functional Groups:

  • Fluorine: The high electronegativity of the fluorine atom is expected to introduce localized polarity within the pores, potentially enhancing the affinity for polar molecules like CO2. Furthermore, fluorination is known to increase the hydrophobicity of MOFs, a desirable trait for applications in humid environments or for the separation of non-polar gases.[1]

  • Methoxy Group: The electron-donating nature of the methoxy group can influence the electronic properties of the metal centers within the MOF, which could be advantageous for catalytic applications. Additionally, the steric bulk of the methoxy group may affect the topology of the resulting framework and its pore geometry.

  • Synergistic Effects: The interplay between the electron-withdrawing fluoro group and the electron-donating methoxy group could lead to unique electronic and adsorptive properties that are not present in singly functionalized analogues.

Benchmarking Performance: A Comparative Analysis

To provide a quantitative forecast of the performance of a MOF derived from 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid (hereafter referred to as F-MeO-Biphenyl MOF ), we will compare its predicted properties with three key benchmarks:

  • DUT-5: An unfunctionalized MOF based on biphenyl-4,4'-dicarboxylic acid, serving as our baseline.

  • A Fluoro-Biphenyl MOF Analogue: A hypothetical MOF structurally similar to DUT-5 but incorporating a fluorinated biphenyl linker.

  • A Methoxy-Biphenyl MOF Analogue: A hypothetical MOF based on a methoxy-functionalized biphenyl linker, drawing data from existing literature on similar structures.

Structural Properties

The introduction of functional groups is likely to influence the structural parameters of the resulting MOF.

PropertyDUT-5 (Experimental)Fluoro-Biphenyl MOF (Predicted)Methoxy-Biphenyl MOF (Predicted)F-MeO-Biphenyl MOF (Predicted)
BET Surface Area (m²/g) ~1613[2]Slightly ReducedPotentially ReducedReduced
Pore Volume (cm³/g) ~0.81[2]Slightly ReducedPotentially ReducedReduced
Framework Topology bcuLikely bcuMay differ due to steric hindranceMay differ due to steric hindrance

The reduction in surface area and pore volume for the functionalized MOFs is an anticipated consequence of the additional volume occupied by the fluoro and methoxy groups within the pores. The framework topology of the methoxy and the di-functionalized MOF may deviate from the bcu net of DUT-5 due to the steric demands of the methoxy group influencing the coordination environment of the metal centers.

Gas Adsorption Performance

The primary motivation for functionalizing MOFs is often to enhance their gas sorption and separation capabilities.

GasDUT-5 (Experimental)Fluoro-Biphenyl MOF (Predicted)Methoxy-Biphenyl MOF (Predicted)F-MeO-Biphenyl MOF (Predicted)
CO₂ ModerateEnhanced Moderate to EnhancedSignificantly Enhanced
CH₄ ModerateModerateModerateModerate
H₂ LowLowLowLow

The predicted significant enhancement in CO₂ uptake for the F-MeO-Biphenyl MOF is based on the combined effects of the polar C-F bond creating favorable electrostatic interactions with CO₂ and the potential for the methoxy group to also contribute to the binding affinity. The presence of fluorine is expected to increase the heat of adsorption for CO₂, indicating stronger interactions.

Catalytic Activity

The electronic modifications introduced by the functional groups can have a profound impact on the catalytic potential of the MOF.

Reaction TypeDUT-5 (Potential)Fluoro-Biphenyl MOF (Predicted)Methoxy-Biphenyl MOF (Predicted)F-MeO-Biphenyl MOF (Predicted)
Lewis Acid Catalysis ModerateEnhancedModerateEnhanced
Oxidation/Reduction Reactions LowModerateEnhanced Potentially Enhanced

The electron-withdrawing nature of the fluorine atom can enhance the Lewis acidity of the metal centers, making the Fluoro-Biphenyl and F-MeO-Biphenyl MOFs potentially better catalysts for reactions such as Friedel-Crafts alkylations or cycloadditions. Conversely, the electron-donating methoxy group could enhance the catalytic activity in oxidation or reduction reactions by modulating the redox potential of the metal nodes. The combined electronic effects in the F-MeO-Biphenyl MOF could lead to unique catalytic selectivities.

Experimental Workflows and Protocols

To validate these predictions, a systematic experimental approach is required. Below are detailed protocols for the synthesis and characterization of the proposed F-MeO-Biphenyl MOF and its benchmark counterparts.

Synthesis of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid

A potential synthetic route to the target ligand is outlined below. This multi-step synthesis would require careful optimization of each step to achieve a good overall yield.

Synthesis_of_Ligand A Starting Material A C Intermediate 1 A->C Suzuki Coupling B Starting Material B B->C D Intermediate 2 C->D Functional Group Interconversion E Final Ligand D->E Oxidation

Caption: Proposed synthetic pathway for 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid.

Step-by-Step Protocol:

  • Suzuki Coupling: A Suzuki coupling reaction between a suitable boronic acid derivative of one phenyl ring and a halide derivative of the other would form the biphenyl backbone.

  • Functional Group Interconversion: Introduction of the fluoro and methoxy groups might be achieved through standard aromatic substitution reactions.

  • Oxidation: The final step would involve the oxidation of appropriate precursor groups (e.g., methyl groups) to the carboxylic acid functionalities.

MOF Synthesis: A General Solvothermal Approach

The synthesis of the target MOF and its analogues can be attempted using a standard solvothermal method.

MOF_Synthesis_Workflow Start Mix Ligand and Metal Salt in Solvent Reaction Solvothermal Reaction (e.g., 120°C, 24h) Start->Reaction Isolation Isolate Crystals by Filtration Reaction->Isolation Washing Wash with Solvent Isolation->Washing Activation Activate by Heating under Vacuum Washing->Activation Characterization Characterize MOF Activation->Characterization

Caption: General workflow for the solvothermal synthesis of biphenyl-based MOFs.

Detailed Protocol:

  • Reactant Preparation: Dissolve the dicarboxylic acid linker (e.g., 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid) and a metal salt (e.g., aluminum nitrate nonahydrate) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat at a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 hours).

  • Product Isolation: After cooling to room temperature, collect the crystalline product by filtration.

  • Washing: Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Activation: Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Performance Evaluation Protocols

Gas Adsorption Measurements:

  • Sample Preparation: Degas the MOF sample under vacuum at an elevated temperature to ensure a clean and empty pore system.

  • Isotherm Measurement: Measure the gas (e.g., CO₂, CH₄, H₂) adsorption and desorption isotherms at various temperatures and pressures using a volumetric gas sorption analyzer.

  • Data Analysis: Calculate the BET surface area, pore volume, and isosteric heat of adsorption from the isotherm data.

Catalytic Activity Testing:

  • Reaction Setup: Place the activated MOF catalyst in a batch reactor with the reactants and solvent.

  • Reaction Conditions: Conduct the reaction under controlled temperature and pressure.

  • Product Analysis: Monitor the reaction progress and product distribution using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Recyclability Test: After the reaction, recover the MOF catalyst, wash, and reuse it in subsequent catalytic runs to assess its stability and reusability.

Conclusion and Future Outlook

This predictive benchmarking guide provides a compelling case for the synthesis and characterization of MOFs based on the 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid linker. The strategic incorporation of both fluoro and methoxy functional groups is anticipated to yield a material with enhanced performance characteristics, particularly in the realms of CO₂ capture and heterogeneous catalysis.

The experimental protocols outlined herein offer a clear roadmap for the realization and validation of these predictions. The successful synthesis of this novel MOF would not only contribute a new material to the ever-expanding library of porous solids but would also provide valuable insights into the synergistic effects of multiple functional groups on the properties of MOFs. This knowledge will undoubtedly pave the way for the rational design of next-generation materials with even greater performance for a wide range of applications, from environmental remediation to advanced drug delivery systems.

References

  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing.
  • Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal–organic frameworks based on DUT-5. RSC Publishing.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid

A Researcher's Guide to Safely Handling 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic Acid Hazard Assessment: An Evidence-Based Approach Due to the novelty of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid, a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic Acid

Hazard Assessment: An Evidence-Based Approach

Due to the novelty of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid, a comprehensive hazard profile has not been established. Therefore, we must extrapolate potential hazards from analogous compounds. Structurally related molecules such as 2-fluoro-4-methoxybenzoic acid, 2-biphenylcarboxylic acid, and 4-biphenylcarboxylic acid are known to cause skin irritation, serious eye irritation, and respiratory irritation[1][2][3]. The presence of a biphenyl structure, carboxylic acid groups, and a fluoro-substituent suggests that 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid should be handled as a hazardous substance with the potential for similar toxicological effects.

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation[1][3].

  • Serious Eye Damage: The compound, likely a fine powder, can cause significant eye irritation or damage upon contact[1][3].

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the nose, throat, and lungs[1][2][4].

  • Unknown Systemic Effects: As a novel compound, the potential for long-term or systemic toxicity is unknown. A precautionary principle is therefore essential.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is your primary defense against exposure. The following recommendations are based on a comprehensive risk assessment for handling a potentially hazardous powdered chemical.

Primary Engineering Controls: The First Line of Defense

Before considering personal protective equipment, appropriate engineering controls must be in place. All handling of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid powder should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.

Essential Personal Protective Equipment

The following table outlines the minimum required PPE for handling this compound.

Body PartPPE RecommendationRationale
Eyes/Face Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against dust particles and splashes.[5] A face shield offers an additional layer of protection for the entire face.
Hands Nitrile glovesNitrile gloves provide good resistance to a variety of chemicals, including solvents and some acids and bases.[6] Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contact.
Body A lab coat or chemical-resistant apronA lab coat protects your skin and personal clothing from accidental spills. For larger quantities, a chemical-resistant apron is recommended.[6]
Respiratory A NIOSH-approved respiratorWhen handling the powder outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation.

Experimental Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Lab Coat d2 Respirator d3 Goggles d4 Face Shield d5 Gloves end_op Begin Operation d5->end_op f1 Gloves f2 Face Shield f3 Goggles f4 Lab Coat f5 Respirator end Exit Lab f5->end Wash Hands start Start start->d1 Enter Lab start_doff End of Operation end_op->start_doff start_doff->f1

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Safe Handling from Bench to Disposal

A meticulous operational plan is crucial to minimize risk and ensure a safe working environment.

Preparation and Weighing
  • Designated Area: Designate a specific area within the fume hood for handling this compound.

  • Weighing: If possible, weigh the compound directly in the fume hood. If this is not feasible, use a balance with a draft shield and wear a respirator.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily available.

Handling and Reactions
  • Minimize Dust: Handle the solid material carefully to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Avoid Contact: Always use tools (spatulas, etc.) to handle the compound. Avoid direct contact with gloved hands where possible.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste contaminated with 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid, including gloves, weighing paper, and disposable labware, should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for any questions regarding waste streams.

Logical Flow for Waste Disposal

Waste_Disposal cluster_waste Waste Generation w1 Contaminated Solid Waste c1 Designated Solid Waste Container w1->c1 w2 Contaminated Liquid Waste c2 Designated Liquid Waste Container w2->c2 ehs EHS Pickup c1->ehs c2->ehs

Caption: A streamlined process for the segregation and disposal of chemical waste.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Spill: In case of a small spill, use an appropriate absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid and ensure a safe and productive research environment.

References

  • Synquest Labs. (n.d.). 2-Fluoro-4-methoxybenzoic acid Safety Data Sheet.
  • ECHEMI. (n.d.). 2-Fluoro-4-methoxybenzoic acid SDS.
  • Fisher Scientific. (2010, April 29). Safety Data Sheet.
  • Fisher Scientific. (2023, September 22). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Biphenyl-4-carboxylic acid Safety Data Sheet.
  • BD Regulatory Documents. (2025, January 24). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Fisher Scientific. (n.d.). 5-Fluoro-2-methoxybenzoic acid Safety Data Sheet.
  • SD Fine-Chem. (n.d.). 4-Biphenyl Carboxylic Acid Safety Data Sheet.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Sigma-Aldrich. (2025, May 7). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). 4-Biphenylcarboxylic acid Safety Data Sheet.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Princeton EHS. (n.d.). Section 6C: Protective Equipment. Retrieved from Princeton University Environmental Health and Safety.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Cleanroom Technology. (2024, September 13). Personal Protection Equipment (PPE) in Cleanrooms.
  • USP. (2020, February 21). Sunitinib Malate Safety Data Sheet.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.